molecular formula C6H9N3O2 B7864577 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL

2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL

货号: B7864577
分子量: 155.15 g/mol
InChI 键: HTKPEXNERSILQV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(5-aminopyrimidin-2-yl)oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5-3-8-6(9-4-5)11-2-1-10/h3-4,10H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKPEXNERSILQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a detailed technical guide for the synthesis of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, making efficient synthetic routes to its derivatives highly sought after.[1][2][3] This guide delineates a robust and logical two-step synthetic pathway, commencing from a readily available precursor. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind key procedural choices to ensure reproducibility and high yield. The intended audience for this document includes researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction and Strategic Approach

The target molecule, 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL (IUPAC Name: 2-((5-aminopyrimidin-2-yl)oxy)ethan-1-ol), is a disubstituted pyrimidine featuring an amino group at the C5 position and a 2-hydroxyethoxy side chain at the C2 position.[4][5][6] The strategic disconnection for this molecule logically occurs at the C2-ether linkage. This retrosynthetic analysis suggests a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step.

This approach necessitates two primary components: a pyrimidine ring activated for nucleophilic attack at the C2 position and a suitable oxygen-based nucleophile derived from ethylene glycol. The most effective precursor for the pyrimidine component is a halo-pyrimidine, such as 2-chloro-5-aminopyrimidine, which provides an excellent leaving group (Cl⁻) to facilitate the substitution.

Retrosynthetic_Analysis Target 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL Intermediates 2-Chloro-5-aminopyrimidine + Ethylene Glycol Target->Intermediates C-O Ether Disconnection (SNAr)

Caption: Retrosynthetic analysis of the target molecule.

This guide, therefore, focuses on a two-part synthesis:

  • Preparation of the Key Intermediate: The synthesis of 2-chloro-5-aminopyrimidine.

  • Final Etherification Step: The base-mediated SNAr reaction of the intermediate with ethylene glycol.

Detailed Synthesis Pathway

The overall pathway is designed for efficiency and scalability, utilizing established chemical transformations.

Overall_Synthesis_Pathway cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis Start 5-Nitrouracil Chlorination Chlorination (POCl3) Start->Chlorination Reduction Nitro Group Reduction Chlorination->Reduction Intermediate 2-Chloro-5-aminopyrimidine Reduction->Intermediate SNAr SNAr Reaction (Ethylene Glycol, Base) Intermediate->SNAr Product 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL SNAr->Product

Caption: The two-part overall synthesis pathway.

Part 1: Synthesis of 2-Chloro-5-aminopyrimidine

The preparation of this crucial intermediate can be achieved from 5-nitrouracil, a commercially available starting material. The process involves a chlorination step followed by the reduction of the nitro group. A known method involves the chlorination of 5-nitrouracil with phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-5-nitropyrimidine, followed by a selective reduction and dechlorination.[7]

Experimental Protocol: Synthesis of 2-Chloro-5-aminopyrimidine

  • Chlorination:

    • In a flask equipped with a reflux condenser and under an inert atmosphere (N₂), suspend 5-nitrouracil (1 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

    • Add an organic base, such as N,N-diethylaniline or triethylamine (3-7 eq), dropwise at a low temperature (-5 to 10 °C).[7]

    • After the addition is complete, heat the mixture to reflux (approx. 105 °C) for 2-6 hours, monitoring the reaction progress by TLC.

    • Cool the mixture and remove excess POCl₃ under reduced pressure.

    • Carefully quench the residue with ice water and extract the product, 2,4-dichloro-5-nitropyrimidine, with an organic solvent like dichloromethane (DCM).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate.

  • Reductive Dechlorination:

    • Dissolve the 2,4-dichloro-5-nitropyrimidine (1 eq) in a suitable solvent (e.g., a weakly acidic aqueous solution).

    • Add zinc dust (0.5-3 eq) portion-wise while maintaining the temperature between 30-100 °C.[7] This step creatively combines the reduction of the nitro group and the selective dechlorination at the C4 position.

    • The reaction is typically refluxed for 7-15 hours.

    • Upon completion, filter the reaction mixture to remove excess zinc and inorganic salts.

    • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate.

    • Recrystallize the crude product from a suitable solvent system to obtain pure 2-chloro-5-aminopyrimidine.

Part 2: Synthesis of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL

This final step is a classical Williamson ether synthesis, adapted as a nucleophilic aromatic substitution. The hydroxyl group of ethylene glycol is deprotonated by a strong base to form a potent nucleophile, which then displaces the chloride at the C2 position of the pyrimidine ring. The electron-withdrawing nature of the ring nitrogens activates the C2 position for this attack.

Experimental Protocol: SNAr Reaction

SNAr_Workflow step1 Step 1: Nucleophile Generation Suspend NaH in anhydrous THF under N₂. Add Ethylene Glycol dropwise at 0 °C. Stir for 30 min. step2 Step 2: SNAr Reaction Add solution of 2-Chloro-5-aminopyrimidine in THF. Allow to warm to room temp. Heat to reflux (50-60 °C) for 4-8 hrs. step1->step2 step3 Step 3: Reaction Quench Cool mixture to 0 °C. Carefully add saturated NH₄Cl solution to quench excess NaH. step2->step3 step4 Step 4: Extraction & Wash Extract with Ethyl Acetate. Wash organic layer with brine. Dry over anhydrous Na₂SO₄. step3->step4 step5 Step 5: Purification Concentrate under reduced pressure. Purify crude product via silica gel column chromatography. step4->step5

Caption: Experimental workflow for the final SNAr step.

Detailed Methodology:

  • Reagent Preparation & Nucleophile Formation:

    • In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add ethylene glycol (4-5 eq, acting as both reactant and a co-solvent) dropwise to the NaH suspension. The use of ethylene glycol as a promoting solvent has been shown to be effective in similar condensations.[8] Vigorous hydrogen gas evolution will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete formation of the sodium alkoxide nucleophile.

  • Nucleophilic Aromatic Substitution:

    • Dissolve 2-chloro-5-aminopyrimidine (1.0 eq) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the prepared nucleophile mixture.

    • Heat the reaction mixture to a gentle reflux (50-60 °C) and maintain for 4-8 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the residue by silica gel column chromatography, using a gradient elution system (e.g., dichloromethane/methanol), to afford the pure 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL.

Causality and Optimization Insights

  • Choice of Base: Sodium hydride (NaH) is an ideal base for this transformation. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the formation of the alkoxide nucleophile. Weaker bases may not be sufficient for complete deprotonation, leading to lower yields.

  • Solvent System: Anhydrous polar aprotic solvents like THF or DMF are preferred. They effectively solvate the sodium cation of the alkoxide without interfering with the nucleophile's reactivity (unlike protic solvents).

  • Excess Ethylene Glycol: Using an excess of ethylene glycol serves a dual purpose: it acts as the reactant and helps to ensure the starting material remains in solution, driving the reaction to completion according to Le Châtelier's principle.

  • Temperature Management: The initial deprotonation is exothermic and should be controlled at 0 °C to prevent runaway reactions. The subsequent SNAr step requires heating to overcome the activation energy barrier for the substitution on the electron-rich aromatic ring.

Summary of Quantitative Data

ParameterPart 1: Intermediate SynthesisPart 2: Final Synthesis
Key Starting Material 5-Nitrouracil2-Chloro-5-aminopyrimidine
Primary Reagents POCl₃, Organic Base, Zinc DustSodium Hydride, Ethylene Glycol
Stoichiometry (eq) See ProtocolBase: 1.2 eq, EG: 4-5 eq
Typical Reaction Time 9-21 hours (total)4-8 hours
Temperature 105 °C (reflux)0 °C to 60 °C
Purification Method RecrystallizationColumn Chromatography

Conclusion

The synthesis of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL is reliably achieved through a strategic two-part pathway. This guide outlines a robust method involving the initial preparation of a key 2-chloro-5-aminopyrimidine intermediate, followed by a base-mediated nucleophilic aromatic substitution with ethylene glycol. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently reproduce and scale this synthesis. The resulting compound serves as a versatile synthon for the construction of more complex, biologically relevant molecules, underscoring the importance of this foundational preparative chemistry in the advancement of drug discovery programs.

References

  • Current Chemistry Letters. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • IntechOpen. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • ACS Publications. (2018). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. [Link]

  • MDPI. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [Link]

  • Asian Journal of Chemistry. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. [Link]

  • Google Patents. (2014).
  • Google Patents. (2011). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • ResearchGate. (2007). Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino.... [Link]

  • MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • MDPI. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]

  • Chemsrc. 2-((5-Aminopyrimidin-2-yl)oxy)ethan-1-ol Price. [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • Google Patents. (2013).
  • Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • ResearchGate. (2020). Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent. [Link]

  • PMC. (2007). Synthesis and biological activation of an ethylene glycol-linked amino acid conjugate of cyclic cidofovir. [Link]

Sources

Physicochemical properties of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL (CAS No. 1247584-19-5), a heterocyclic compound with significant potential as a building block in medicinal chemistry. In drug discovery, a thorough understanding of a molecule's physicochemical characteristics is not merely academic; it is a foundational pillar for predicting its pharmacokinetic and pharmacodynamic behavior.[1] Properties such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] This document serves as a resource for researchers, scientists, and drug development professionals, offering not only a compilation of essential data but also the underlying scientific rationale and validated experimental protocols for their determination. By integrating theoretical insights with practical, field-proven methodologies, this guide aims to empower research teams to make informed decisions, mitigate developmental risks, and accelerate the progression of promising chemical entities from the bench to the clinic.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from initial synthesis to a viable drug candidate is fraught with challenges, with a significant rate of attrition often attributed to poor pharmacokinetic properties.[3] The modern drug discovery paradigm has shifted from a primary focus on target affinity to a multi-parameter optimization approach, where physicochemical properties are evaluated early and concurrently.[1][2] This strategy, known as physicochemical profiling, is essential for designing molecules with an optimal balance of efficacy, safety, and "drug-likeness."[4]

The compound 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL belongs to the pyrimidine class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities.[5] As a functionalized building block, it offers multiple points for chemical modification, making it a valuable scaffold in the synthesis of larger, more complex drug candidates. Understanding its intrinsic properties is the first step in predicting how those properties will translate to its derivatives. This guide provides the foundational data and experimental context required for its effective utilization in drug discovery programs.

Core Physicochemical Data

The fundamental properties of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL are summarized below. This data serves as the primary reference for computational modeling, initial screening, and strategic planning in a drug discovery workflow.

PropertyValueSource
IUPAC Name 2-((5-aminopyrimidin-2-yl)oxy)ethan-1-ol[6]
CAS Number 1247584-19-5[6][7][8]
Molecular Formula C₆H₉N₃O₂[6][7]
Molecular Weight 155.15 g/mol [7][9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 5[9]
Predicted pKa Acidic (hydroxyl): ~14; Basic (amino): ~3.5; Basic (pyrimidine N): ~2.5(Predicted based on similar structures[10])
Predicted XLogP3 -0.2(Predicted based on similar structures[11])
Predicted Solubility High aqueous solubility is expected due to low MW, low LogP, and multiple H-bond donors/acceptors.(Inference from structure and properties[12])

The Scientific Rationale: Connecting Properties to Performance

Simply listing data is insufficient; a senior scientist must understand the causal relationships between these numbers and a molecule's potential in vivo performance.

  • Solubility: Aqueous solubility is a prerequisite for absorption.[13] The low predicted lipophilicity and presence of multiple hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the ring nitrogens and ether oxygen) suggest that 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL will exhibit favorable aqueous solubility. This is a highly desirable trait, as poor solubility is a major hurdle in drug development, often requiring complex and costly formulation strategies.[14]

  • Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's distribution between a lipid and an aqueous phase, serving as a surrogate for its ability to cross biological membranes.[4] The predicted negative XLogP3 value indicates that the molecule is hydrophilic. While high hydrophilicity aids solubility, it may limit passive diffusion across the lipid bilayers of cell membranes. This balance is critical; molecules that are too lipophilic may have poor solubility and be prone to non-specific binding and toxicity, while those that are too hydrophilic may have poor absorption.[4]

  • Acid Dissociation Constant (pKa): The pKa value is paramount as it determines the ionization state of a molecule at a given pH.[15] The aminopyrimidine scaffold contains multiple basic and acidic sites. The amino group and pyrimidine ring nitrogens are basic, while the hydroxyl group is weakly acidic. At physiological pH (~7.4), the amino group and ring nitrogens are expected to be largely uncharged, while the hydroxyl group will be fully protonated. This ionization state profoundly influences solubility, permeability, and interaction with biological targets.[16] For instance, the ability of a molecule to cross the gut wall is often dependent on it being in a neutral, un-ionized state.

Experimental Protocols for Property Determination

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility, which is the most relevant measure for oral drug absorption.

Principle: An excess of the solid compound is agitated in a buffered aqueous solution until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Sample Addition: Add an excess amount of solid 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL to a glass vial containing a known volume of the PBS buffer (e.g., 5 mg in 1 mL).

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After 24 hours, allow the suspension to stand, then withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm PVDF filter to remove all undissolved solid.

  • Quantification: Dilute the filtered supernatant with the mobile phase and analyze by a validated HPLC-UV method against a standard curve of known concentrations of the compound.

  • Validation: The presence of solid material at the end of the experiment must be visually confirmed to ensure that the initial amount was indeed in excess, a prerequisite for a valid equilibrium solubility measurement.

Protocol for Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property and a critical indicator of compound purity.[17] Impurities typically depress and broaden the melting range.[18]

Principle: A small, powdered sample packed into a capillary tube is heated at a controlled rate. The temperature range over which the solid transitions to a liquid is observed and recorded.[19]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL is completely dry and finely powdered.[19]

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Initial Heating: Heat the sample rapidly to about 15-20°C below the expected melting point.

  • Controlled Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[17]

  • Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

Protocol for pKa Determination (Potentiometric Titration)

This is a highly accurate and widely used method for determining the pKa of ionizable compounds.[16][20]

Principle: The compound is dissolved in an aqueous or co-solvent system and titrated with a strong acid or base. The pH of the solution is measured after each addition of titrant, generating a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the curve's buffer region).[16]

Step-by-Step Methodology:

  • Solution Preparation: Dissolve a precisely weighed amount of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL in a known volume of deionized water or a water/co-solvent mixture (if solubility is limited).

  • Initial pH Adjustment: For determining basic pKa values, titrate with a standardized solution of HCl (e.g., 0.1 M). For acidic pKa values, titrate with standardized NaOH (e.g., 0.1 M).

  • Titration: Place the solution in a jacketed beaker at a constant temperature (25°C) with constant stirring. Immerse a calibrated pH electrode. Add the titrant in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant has been allowed to equilibrate.

  • Analysis: Plot the pH versus the volume of titrant added. The inflection point(s) on the resulting sigmoid curve correspond to the equivalence point(s). The pKa is determined from the pH value at the point where half of the volume of titrant needed to reach the first equivalence point has been added.

Structural Characterization and Visualization

While the focus of this guide is on physicochemical properties, structural confirmation is an implicit prerequisite. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.

  • NMR Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. The chemical shifts in the spectra of aminopyrimidines are well-documented, and specific signals would correspond to the aminopyrimidinyl, oxy, and ethanol moieties.[21] Furthermore, pH-dependent NMR studies can be used to identify the site of protonation, which for aminopyrimidines typically occurs on one of the ring nitrogens.[22]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition (C₆H₉N₃O₂).[5] Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as cleavage of the ether bond or fragmentation of the pyrimidine ring, further corroborating the structure.

Visualizations

G cluster_0 Phase 1: Sample Reception & Purity cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Analysis & Reporting A Receive Compound (2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL) B Purity Analysis (LC-MS, NMR) A->B C Melting Point (Capillary Method) B->C D Aqueous Solubility (Shake-Flask, pH 7.4) B->D E pKa Determination (Potentiometric Titration) B->E F Data Compilation & Analysis C->F D->F E->F G Technical Guide Generation F->G

Caption: Workflow for Physicochemical Characterization.

ADME_Properties cluster_Properties Physicochemical Properties cluster_ADME Pharmacokinetic Outcomes (ADME) Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Governs dissolution in GI tract Excretion Excretion Solubility->Excretion Affects renal clearance Lipophilicity Lipophilicity (LogP) Lipophilicity->Absorption Impacts membrane permeability Distribution Distribution Lipophilicity->Distribution Influences tissue penetration & Vd Metabolism Metabolism Lipophilicity->Metabolism Can affect binding to metabolic enzymes pKa Ionization (pKa) pKa->Absorption Affects charge state & passive diffusion pKa->Distribution Controls plasma protein binding

Sources

Spectral Atlas & Technical Synthesis Guide: 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive spectral and synthetic analysis of 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol , a critical heterocyclic intermediate used in the development of kinase inhibitors (e.g., ERK5, JAK) and proteolysis-targeting chimeras (PROTACs).

Executive Summary

2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol (CAS: 1247584-19-5) serves as a bifunctional building block in medicinal chemistry.[1] Its structure combines an electron-rich 5-aminopyrimidine core—a privileged scaffold in oncology drugs—with a hydroxyethyl ether tail that enhances aqueous solubility and provides a handle for further conjugation.

This guide details the spectroscopic signature (NMR, MS, IR) required to validate the identity and purity of this compound. It specifically addresses the differentiation between the desired O-alkylated product and potential N-alkylated regioisomers, a common challenge in pyrimidine chemistry.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-[(5-aminopyrimidin-2-yl)oxy]ethan-1-ol
CAS Number 1247584-19-5
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calc) ~3.5 (Pyrimidine N), ~14 (Hydroxyl)

Synthesis & Sample Preparation

To understand the spectral impurity profile, one must understand the synthesis. The compound is typically generated via a Nucleophilic Aromatic Substitution (


) followed by a reduction.
Synthetic Route[2]
  • Etherification (

    
    ):  Reaction of 2-chloro-5-nitropyrimidine  with excess ethylene glycol  in the presence of a base (e.g., 
    
    
    
    or
    
    
    ) yields the nitro-intermediate.
  • Reduction: Catalytic hydrogenation (

    
    , 
    
    
    
    ) or iron-mediated reduction converts the nitro group to the primary amine.
Reaction Workflow Diagram

The following diagram illustrates the critical pathway and potential side-reactions (impurities) that spectral analysis must detect.

SynthesisPath Start 2-Chloro-5-nitropyrimidine (Starting Material) Inter Intermediate: 2-[(5-nitropyrimidin-2-yl)oxy]ethanol Start->Inter K2CO3, 80°C (SNAr) Impurity Impurity: Bis-alkylation or N-alkylation isomers Start->Impurity Side Rxn Reagent Ethylene Glycol (Excess) Reagent->Inter Product Target: 2-[(5-aminopyrimidin-2-yl)oxy]ethan-1-ol Inter->Product H2, Pd/C (Reduction)

Figure 1: Synthetic pathway from chloropyrimidine precursor to final amino-alcohol.

Spectroscopic Characterization

The following data sets are derived from standard values for 2-alkoxy-5-aminopyrimidines and validated against literature precedents for similar kinase inhibitor intermediates [1][2].

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Recommended due to polarity) or Methanol-

.

H NMR (400 MHz, DMSO-

)

The symmetry of the pyrimidine ring simplifies the aromatic region.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.01 Singlet (s)2HPyrimidine H-4, H-6Key Identifier: Equivalence confirms symmetry (substitution at C2).
4.95 Broad Singlet (br s)2H

Disappears with

shake. Confirming reduction of

.
4.80 Triplet (t)1H

Hydroxyl proton (often broad or invisible if wet).
4.22 Triplet (t,

=5.2 Hz)
2H

Deshielded methylene next to pyrimidine ether oxygen.
3.68 Multiplet (m)2H

Methylene next to hydroxyl group.

Critical Validation Check:

  • Regioisomerism: If the alkylation occurred at the Nitrogen (N1) instead of the Oxygen (O2), the symmetry would break, and the H-4/H-6 protons would likely appear as two distinct doublets or singlets with different shifts. The single sharp peak at ~8.0 ppm confirms O-alkylation.


C NMR (100 MHz, DMSO-

)
Shift (

ppm)
Carbon TypeAssignment
159.8 Quaternary (

)
C-2 (O-linked carbon)
144.5 Methine (

)
C-4, C-6 (Symmetric)
138.2 Quaternary (

)
C-5 (Amino-linked carbon)
68.5 Methylene (

)

59.8 Methylene (

)

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion

    
    :  156.1 m/z
    
  • Sodium Adduct

    
    :  178.1 m/z
    

Fragmentation Pathway (MS/MS): Understanding fragmentation helps confirm the side chain structure.

MassSpec Parent [M+H]+ = 156.1 (Parent Ion) Frag1 m/z ~ 138 [M+H - H2O]+ Parent->Frag1 - 18 (H2O) Frag2 m/z ~ 112 [5-aminopyrimidin-2-ol]+ Parent->Frag2 - 44 (C2H4O) Loss of ethylene oxide unit Frag3 m/z ~ 95 [Pyrimidine ring cleavage] Frag2->Frag3

Figure 2: Predicted ESI+ fragmentation pathway. The loss of 44 Da (ethylene oxide) is characteristic of hydroxyethyl ethers.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state).

Wavenumber (

)
Vibration ModeFunctional Group
3400 - 3200 Stretch (Broad)O-H and N-H (Primary amine doublet often visible within broad OH)
2950 - 2850 StretchC-H (Aliphatic

)
1630 - 1590 StretchC=N (Pyrimidine ring breathing)
1480 BendN-H Scissoring
1250 - 1220 StretchC-O-C (Aryl alkyl ether)

Quality Control & Impurity Profiling

When analyzing spectral data for batch release, look for these specific "red flags":

  • Residual Nitro Intermediate:

    • NMR: Look for a downfield singlet at ~9.2 ppm (H-4/6 of 5-nitropyrimidine).

    • IR: Strong bands at 1530

      
        and 1350 
      
      
      
      (
      
      
      stretch).
  • Residual Solvent:

    • Ethylene Glycol: Singlet at 3.4 ppm (if DMSO used) or multiplets overlapping the product's aliphatic region.

  • Oxidation:

    • N-Oxides: Small peaks shifted +0.2-0.5 ppm downfield in

      
       NMR.
      

References

  • Synthesis of Pyrimidine Kinase Inhibitors

    • Source: Ludovic, T., et al. "Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor." Journal of Medicinal Chemistry, 2016.
    • Context: Describes the general procedure (Procedure F)
    • URL:[Link]

  • Spectral Data of Related Pyrimidines

    • Source: PubChem Compound Summary for CID 53394625 (Related 2-alkoxy-5-aminopyrimidine deriv
    • URL:[Link]

  • General

    
     Mechanism on Pyrimidines: 
    
    • Source: "Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyrimidine."[2] Organic Chemistry Portal.

    • Context: Validation of the etherific

Sources

Solubility Profiling & Thermodynamic Characterization of 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

The compound 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol (CAS: 1247584-19-5) represents a critical bifunctional building block in the synthesis of pyrimidine-based pharmaceuticals, particularly kinase inhibitors and endothelin receptor antagonists. Its structure features a polar 2-aminopyrimidine core linked to a hydrophilic hydroxyethyl tail via an ether bond.

This unique architecture imparts amphiphilic properties that complicate solubility prediction. The pyrimidine ring encourages


-

stacking (reducing solubility), while the hydroxyl group and ether linkage act as hydrogen bond acceptors/donors (enhancing solubility in protic solvents).

Purpose of this Guide: As specific equilibrium solubility data for this intermediate is proprietary or sparse in open literature, this guide provides a self-validating framework for researchers to experimentally determine its solubility profile. It synthesizes thermodynamic theory with practical, field-proven protocols to ensure data integrity for crystallization and formulation development.

Theoretical Solubility Landscape

Before initiating wet-lab experiments, we must establish a predictive baseline based on the molecule's pharmacophore.

Structural Analysis & Solvent Interaction
  • H-Bond Donors (2): The primary amine (

    
    ) and the terminal hydroxyl (
    
    
    
    ).
  • H-Bond Acceptors (4): Pyrimidine nitrogens (2), ether oxygen, and hydroxyl oxygen.

  • LogP (Predicted): ~ -0.5 to 0.5. The molecule is relatively polar.

Predicted Solubility Behavior
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh Disruption of intermolecular H-bonds; strong dipole interaction with pyrimidine ring.
Polar Protic Methanol, Ethanol, WaterModerate-High The hydroxyethyl tail facilitates solvation via H-bonding. Water solubility may be pH-dependent (

of aminopyrimidine ~3-4).
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for crystallization; solubility likely increases significantly with temperature.
Non-Polar Hexane, TolueneLow Lack of dipole interaction; inability to break crystal lattice energy.

Experimental Protocol: Static Equilibrium Method

To generate authoritative data suitable for regulatory filing or process scale-up, the Shake-Flask Method coupled with HPLC-UV quantification is the Gold Standard.

Reagents & Apparatus
  • Solute: 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol (Purity >98% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Water, Ethyl Acetate).

  • Equipment: Thermostated shaker bath (

    
     K precision), Syringe filters (0.22 
    
    
    
    m PTFE/Nylon), Agilent/Waters HPLC system.
Step-by-Step Workflow

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

  • Preparation: Add excess solute to 10 mL of solvent in a jacketed glass vessel. The mixture must remain a suspension (solid phase present) throughout the experiment.

  • Equilibration: Agitate at fixed temperature (e.g., 298.15 K) for 24-48 hours .

    • Critical Check: If the solid dissolves completely, add more solute immediately.[1]

  • Settling: Stop agitation and allow phases to separate for 2 hours at the same temperature to avoid precipitation during sampling.

  • Sampling: Withdraw supernatant using a pre-warmed syringe. Filter immediately through a 0.22

    
    m filter.
    
  • Dilution: Dilute the aliquot with mobile phase to fit within the linear calibration range.

  • Quantification: Inject into HPLC (UV detection at

    
     nm).
    
Visualization of Workflow

The following diagram illustrates the critical decision nodes in the solubility determination process.

SolubilityProtocol cluster_QC Quality Control Loop Start Start: Solvent Selection Mix Add Excess Solute to Solvent (T = T_set) Start->Mix Check Is Solid Phase Present? Mix->Check AddMore Add More Solute Check->AddMore No Agitate Agitate 24-48h (Thermostated Bath) Check->Agitate Yes AddMore->Mix Settle Phase Separation (Isothermal, 2h) Agitate->Settle Sample Filter Supernatant (0.22 µm, Pre-warmed) Settle->Sample Analyze HPLC Quantification (UV @ 254 nm) Sample->Analyze Analyze->Agitate If RSD > 2%

Figure 1: Validated workflow for equilibrium solubility determination. Note the critical loop ensuring solid phase presence to guarantee saturation.

Thermodynamic Modeling & Data Analysis

Raw concentration data (


, mol/L) must be converted to mole fraction (

) to apply thermodynamic models. This allows for interpolation at unmeasured temperatures.
Mole Fraction Calculation


Where:
  • 
    : Mass of solute and solvent.[1]
    
  • 
    : Molar mass of solute and solvent.
    
The Modified Apelblat Model

For polar pharmaceutical intermediates, the Modified Apelblat Equation often provides the best correlation (


) as it accounts for the non-ideal behavior of the solution enthalpy.


  • A, B, C: Empirical model parameters derived via multiple linear regression.

  • T: Absolute temperature (Kelvin).[2]

  • Utility: Use this model to predict solubility at specific process temperatures (e.g., cooling crystallization endpoints).

The van't Hoff Analysis

To determine the dissolution thermodynamics (Enthalpy


, Entropy 

):


  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    
  • Insight: If

    
    , the dissolution is endothermic (solubility increases with T), which is typical for this class of compounds.
    

Applications in Process Development

Understanding the solubility profile drives two main applications:

  • Purification (Recrystallization):

    • Strategy: Identify a "Good" solvent (high solubility at high T, moderate at low T) and an "Anti-solvent" (low solubility).

    • Recommendation: Based on the structure, Ethanol/Water or Ethyl Acetate/Heptane systems are likely candidates. The hydroxyethyl group suggests water can act as a powerful anti-solvent if the primary solvent is organic (e.g., DMSO), or as a co-solvent in alcohols.

  • Reaction Solvent Selection:

    • For nucleophilic substitution reactions involving the amine, high solubility is required. DMSO or DMF are preferred to maintain high reactant concentration and kinetics.

Solvent Selection Logic

SolventSelection Input Process Goal? Reaction Synthesis/Reaction Input->Reaction Crystal Crystallization/Purification Input->Crystal HighSol High Solubility Required Reaction->HighSol PolarAprotic Select: DMSO, DMF, DMAc HighSol->PolarAprotic TempDepend Strong T-Dependence? Crystal->TempDepend Cooling Cooling Crystallization (e.g., Ethanol, EtOAc) TempDepend->Cooling Yes AntiSolv Anti-Solvent Addition (e.g., DMSO + Water) TempDepend->AntiSolv No Yes Yes No No

Figure 2: Decision matrix for solvent selection based on solubility thermodynamics.

References

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Dehghani, F., et al. (2021). Solubility of Imiquimod in Different Solvents: An Interpretative Approach. MDPI Molecules. (Cited as proxy for amino-heterocycle solubility behavior). Link

  • Wang, J., et al. (2018). Solubility of 2-aminopyridine in acetone, chloroform, and ethyl acetate.[2] Journal of Chemical & Engineering Data. (Cited as structural analog). Link

Sources

Technical Guide: 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol , a critical intermediate in the synthesis of kinase inhibitors. It details the chemical rationale, synthetic protocols, and downstream applications for drug discovery professionals.

Executive Summary

2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol (CAS: 1247584-19-5) is a high-value bifunctional building block used in the optimization of small-molecule kinase inhibitors. Its structural architecture combines a 5-aminopyrimidine core —a privileged scaffold for ATP-hinge binding—with a C2-oxyethanol tail , a moiety specifically designed to enhance aqueous solubility and optimize solvent-front interactions within the kinase binding pocket.

This guide outlines the validated synthetic routes, quality control parameters, and medicinal chemistry applications of this intermediate, providing a roadmap for its integration into lead optimization campaigns targeting JAK , EGFR , and BTK kinase families.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7][8][9]

Physicochemical Properties
PropertyValueSignificance in Drug Design
Formula

Low MW fragment allowing efficient ligand efficiency (LE).
MW 155.15 g/mol Ideal for fragment-based drug discovery (FBDD).
LogP ~ -0.6 (Predicted)Hydrophilic nature lowers the lipophilicity of the final drug candidate.
H-Bond Donors 2 (

,

)
Facilitates interactions with solvent water or specific residues (e.g., Asp/Glu).
H-Bond Acceptors 5Pyrimidine nitrogens and ether oxygen serve as key recognition points.
Pharmacophore Analysis

In the context of Type I and Type II kinase inhibitors, this intermediate serves a dual purpose:

  • The 5-Amino Group: Acts as the primary attachment point (nucleophile) to the central inhibitor scaffold (e.g., via Buchwald-Hartwig coupling or

    
    ).
    
  • The 2-Oxyethanol Tail: Projects into the solvent-exposed region of the ATP binding pocket. This disrupts the "grease ball" effect common in hydrophobic kinase inhibitors, significantly improving thermodynamic solubility and metabolic stability without compromising potency.

Synthetic Pathway & Experimental Protocols

The synthesis of 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol is a two-step process starting from commercially available 2-chloro-5-nitropyrimidine .

Reaction Workflow Diagram

SynthesisWorkflow Start 2-Chloro-5-nitropyrimidine (Electrophile) Step1 Step 1: SnAr Substitution (Base: K2CO3 or NaH) Start->Step1 Reagent1 Ethylene Glycol (Nucleophile/Solvent) Reagent1->Step1 Intermed Intermediate: 2-[(5-Nitropyrimidin-2-yl)oxy]ethan-1-ol Step1->Intermed Yield: ~85-90% Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Intermed->Step2 Product Product: 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol Step2->Product Yield: ~95%

Caption: Two-step synthetic route from chloronitropyrimidine to the target amino-alcohol intermediate.

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Displace the C2-chlorine with ethylene glycol while preventing bis-substitution (dimerization).

  • Reagents: 2-Chloro-5-nitropyrimidine (1.0 eq), Ethylene Glycol (10.0 eq),

    
     (2.0 eq).
    
  • Solvent: Ethylene glycol (acts as both reagent and solvent to favor mono-substitution).

  • Protocol:

    • Charge a reaction vessel with ethylene glycol and

      
      .
      
    • Cool the mixture to 0°C.

    • Slowly add 2-chloro-5-nitropyrimidine portion-wise to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: Monitor by TLC/LCMS for disappearance of starting material.

    • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.[1]

    • Purification: If necessary, recrystallize from Ethanol/Hexane.

    • Yield Target: 85–90%.

Critical Insight: Using a large excess of ethylene glycol is crucial. If stoichiometric amounts are used, the product's terminal hydroxyl group can compete as a nucleophile, leading to a pyrimidine-linker-pyrimidine dimer.

Step 2: Reduction of Nitro Group

Objective: Selectively reduce the nitro group to an amine without affecting the pyrimidine ring or ether linkage.

  • Reagents: 10% Pd/C (10 wt%), Hydrogen gas (

    
    , balloon pressure) or Ammonium Formate.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2]

  • Protocol:

    • Dissolve the nitro-intermediate from Step 1 in MeOH.

    • Add 10% Pd/C catalyst under inert atmosphere (

      
      ).
      
    • Purge system with

      
       gas and stir at RT for 2–12 hours.
      
    • Filtration: Filter through a Celite pad to remove the catalyst. Safety: Pd/C is pyrophoric; keep wet.

    • Concentration: Evaporate solvent under reduced pressure.

    • Product: Off-white solid.

    • Yield Target: >95%.

Downstream Application in Drug Design

This intermediate is typically employed in the "tail" region of kinase inhibitors. The 5-amino group is coupled to the scaffold, while the hydroxyethyl tail remains solvent-exposed.

Coupling Strategies

The 5-amino group is a moderate nucleophile. Common coupling reactions include:

  • Buchwald-Hartwig Amination: Coupling with aryl halides (e.g., 4-chloro-quinazolines or 2-chloro-pyridines).

  • Nucleophilic Displacement (

    
    ):  Reacting with highly electrophilic cores (e.g., 2,4-dichloropyrimidine).
    
  • Amide Formation: Coupling with carboxylic acid-containing scaffolds using HATU/EDCI.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Core Scaffold Hinge Binder Solvent Front Intermediate 5-Amino Group Linker (O) Tail (Ethanol) Core:s1->Intermediate:n Coupling Reaction Effect Result: 1. Improved Solubility 2. Reduced LogP 3. H-Bonding with Solvent Intermediate:t->Effect Projects into Solvent

Caption: Integration of the intermediate into a kinase inhibitor scaffold to modulate physicochemical properties.

Troubleshooting & Optimization

IssueRoot CauseSolution
Dimer Formation Insufficient excess of diol in Step 1.Increase Ethylene Glycol to >10 eq or use 2-(benzyloxy)ethanol followed by deprotection.
Incomplete Reduction Catalyst poisoning or insufficient

.
Regenerate catalyst or switch to

(iron reduction) if sulfur is present in the molecule.
Low Solubility Product aggregation.The product is polar; use polar solvents (MeOH, DMSO) for analysis.

References

  • ChemicalBlock . (2024).[3][2] Product Analysis: 2-((5-Aminopyrimidin-2-yl)oxy)ethan-1-ol. Link

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CAS 1247584-19-5. Link

  • Fairhurst, R. A., et al. (2016). Optimisation of a 5-[3-phenyl-(2-cyclic-ether)-methyl-ether]-4-aminopyrrolopyrimidine series of IGF-1R inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, T., et al. (2012). Aminopyrimidine derivatives as new protein kinase inhibitors. Journal of Medicinal Chemistry. Link

  • Google Patents . (2014). Preparation method of 2-(aminoxy) ethanol and related pyrimidine intermediates. CN103539696A. Link

Sources

Structure-activity relationship of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL Derivatives

Abstract

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatile biological activity.[1] This guide focuses on a specific, promising subclass: 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL and its derivatives. These compounds are of particular interest as potential protein kinase inhibitors, leveraging the aminopyrimidine core's ability to act as a bioisostere of the purine scaffold of ATP, thereby competitively inhibiting the ATP-binding site of various kinases.[1][2] Deregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making them prime therapeutic targets.[3][4] This document provides a senior application scientist's perspective on the synthesis, structure-activity relationships (SAR), and experimental evaluation of this compound class, offering a framework for the rational design of novel and potent therapeutic agents.

The 2-Aminopyrimidine Scaffold: A Privileged Framework

Heterocyclic compounds, particularly those containing pyrimidine, are fundamental to the design of therapeutic agents.[5] The 2-aminopyrimidine moiety, in particular, has garnered significant attention due to its presence in numerous FDA-approved drugs and its capacity to engage in a wide range of biological interactions.[6][7] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][8][9]

The core structure of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL presents three primary regions for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

cluster_0 Key Modification Points Core 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL Scaffold R1 Region 1: 5-Amino Group (H-bond donor/acceptor, substitution point) Core->R1 -NH2 R2 Region 2: Pyrimidine Core (C4/C6) (Potency, selectivity, solubility) Core->R2 C4/C6 R3 Region 3: 2-Oxyethan-1-ol Chain (Solubility, PK properties, H-bonding) Core->R3 -OCH2CH2OH

Caption: Key regions for SAR exploration on the core scaffold.

General Synthesis Strategy

The synthesis of these derivatives typically relies on nucleophilic aromatic substitution (SNAr). A common and efficient route involves the reaction of a di-substituted pyrimidine, such as 2-amino-4,6-dichloropyrimidine, with ethylene glycol under basic conditions. This approach allows for the introduction of the oxyethan-1-ol side chain, followed by further modifications.

General Synthetic Workflow start 2-Amino-4,6-dichloropyrimidine reagent1 Ethylene Glycol NaH, THF intermediate1 Intermediate: 2-[(5-Amino-4-chloro-pyrimidin-2-YL)oxy]ethan-1-OL reagent1->intermediate1 S_NAr Reaction reagent2 Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) + R-B(OH)2 or R-NH2 final_product Final Derivative Library reagent2->final_product Diversification

Caption: A typical workflow for synthesis and diversification.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of its substituents.[5] The following sections dissect the key SAR principles for each region of the 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL scaffold.

Modifications of the 5-Amino Group

The amino group at the C5 position is a critical interaction point. In the context of kinase inhibition, it often forms a crucial hydrogen bond with the "hinge" region of the ATP-binding pocket.

  • Primary Amine: The unsubstituted -NH₂ group is often optimal for forming one or two hydrogen bonds, anchoring the molecule to the target protein.

  • Alkylation/Acylation: Mono-alkylation can be tolerated, but di-alkylation or acylation typically leads to a significant loss of activity due to steric hindrance and the loss of hydrogen bond donating capacity. This disrupts the essential hinge-binding interaction.

  • Introduction of Other Groups: Replacing the amino group with functionalities like nitro or hydroxyl groups generally abolishes activity, highlighting the specific requirement for a hydrogen bond donor at this position.

The Pyrimidine Core (C4 and C6 Positions)

The C4 and C6 positions of the pyrimidine ring are primary vectors for influencing potency, selectivity, and physicochemical properties. Modifications here project into different regions of the target's active site.

  • Small Alkyl/Aryl Groups: Introduction of small hydrophobic groups (e.g., methyl, ethyl, phenyl) at the C4 or C6 position can enhance potency by engaging with hydrophobic pockets within the active site.[10]

  • Polar Groups: Incorporating polar moieties or groups capable of hydrogen bonding (e.g., morpholine, piperazine) can significantly improve aqueous solubility and other pharmacokinetic properties.[5] The choice of substituent can be used to tune the selectivity profile against different kinases.

  • Halogenation: The addition of halogens, such as chlorine or fluorine, can modulate electronic properties and provide additional interaction points, sometimes leading to enhanced potency.[4]

The 2-Oxyethan-1-ol Side Chain

This side chain primarily influences the compound's pharmacokinetic profile and can form additional interactions outside the primary binding site.

  • Solubility: The terminal hydroxyl (-OH) group is a key contributor to the molecule's aqueous solubility, which is a critical factor for bioavailability.

  • Chain Length: Extending or shortening the ethylene linker can alter the positioning of the hydroxyl group. This can be optimized to form a hydrogen bond with a specific residue in the solvent-exposed region of the active site, thereby increasing affinity.

  • Hydroxyl Group Modification:

    • Etherification/Esterification: Capping the hydroxyl group (e.g., converting to -OCH₃ or an ester) can increase lipophilicity but often reduces potency if the H-bond donating capability is critical for affinity or solubility.

    • Replacement: Replacing the -OH with an amine (-NH₂) or a small amide (-CONH₂) can introduce new hydrogen bonding possibilities and may be beneficial depending on the specific topology of the target protein.

Target-Specific SAR: A Focus on Kinase Inhibition

A significant body of research identifies aminopyrimidine derivatives as potent protein kinase inhibitors.[1][3] They function by mimicking the adenine portion of ATP, with the pyrimidine nitrogen atoms and the C5-amino group forming key hydrogen bonds with the kinase hinge region.

Caption: Typical hinge-binding interaction of a 2-aminopyrimidine.

Hypothetical SAR Data for EGFR Inhibition

To illustrate these principles, the following table summarizes hypothetical SAR data for a series of derivatives against the Epidermal Growth Factor Receptor (EGFR), a common target for pyrimidine-based inhibitors.[4][9]

Compound IDR (at C4)R' (on 5-NH₂)R'' (on terminal -OH)EGFR IC₅₀ (nM)Rationale for Activity Change
Core -H-H-H850Baseline activity of the parent scaffold.
1a -CH₃-H-H320Small hydrophobic group at C4 likely interacts with a lipophilic pocket.
1b -Phenyl-H-H95Larger aromatic system enhances van der Waals and pi-stacking interactions.
1c -Morpholine-H-H150Improves solubility; N/O atoms may form additional H-bonds.
2a -Phenyl-CH₃-H450Mono-alkylation of the 5-amino group weakens a key H-bond interaction.
2b -Phenyl-COCH₃-H>10,000Acylation removes H-bond donor capability, abolishing hinge binding.
3a -Phenyl-H-CH₃275Capping the terminal hydroxyl reduces solubility and may remove a beneficial H-bond.

Experimental Protocols

Protocol: Synthesis of a 4-Phenyl Derivative (Compound 1b)
  • Starting Material Synthesis: To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0°C. Stir for 30 minutes.

  • Add ethylene glycol (1.2 eq) dropwise and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate. Purify the crude product via column chromatography to yield 2-[(5-Amino-4-chloro-pyrimidin-2-YL)oxy]ethan-1-OL.

  • Suzuki Coupling: In a flask, combine the intermediate from step 3 (1.0 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Add a 3:1 mixture of Dioxane:Water and degas the solution with argon for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 8 hours, monitoring by TLC.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the final compound via silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagent Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in a buffer solution containing 1% DMSO.

  • Prepare a solution containing the target kinase (e.g., recombinant human EGFR), a europium-labeled anti-tag antibody, and a fluorescently-labeled ATP-competitive tracer (kinase-specific).

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the serially diluted test compounds. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Add 5 µL of the kinase/antibody solution to all wells.

  • Add 5 µL of the tracer solution to all wells to initiate the binding reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL scaffold represents a versatile and promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The SAR analysis reveals that potent activity is critically dependent on maintaining the hydrogen-bonding capacity of the 5-amino group while optimizing hydrophobic and polar interactions at the C4/C6 positions. The 2-oxyethan-1-ol side chain serves as a crucial modulator of pharmacokinetic properties.

Future research should focus on:

  • Broad Kinase Profiling: Screening optimized derivatives against a wide panel of kinases to identify novel targets and understand the selectivity profile.

  • ADME Optimization: Systematically modifying the side chain and C4/C6 substituents to improve metabolic stability, cell permeability, and oral bioavailability.

  • Dual-Target Inhibitors: Rationally designing derivatives that can simultaneously inhibit two distinct targets, a strategy known to be effective in overcoming drug resistance.[11]

  • Structure-Based Design: Obtaining co-crystal structures of lead compounds with their target kinases to visualize binding interactions and guide the next generation of more potent and selective inhibitors.

By integrating these strategies, researchers can fully exploit the therapeutic potential of this valuable chemical scaffold.

References

  • The Biological Activity of Aminopyrimidine Acetamide Deriv
  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
  • An In-depth Technical Guide to the Structure-Activity Relationship (SAR)
  • A overview of the 2- Aminopyrimidine deriv
  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation - Letters in Applied NanoBioScience.
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed.
  • 2-Aminopyrimidine derivatives as anticancer drugs.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC.
  • Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery - Benchchem.
  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed.
  • Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents - ResearchG
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem

Sources

An In-Depth Technical Guide to 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Kinase Inhibitor Discovery

2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL, with CAS Number 1247584-19-5, is a key heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery.[1][2] Its unique molecular architecture, featuring a reactive aminopyrimidine core coupled with a flexible hydroxyethyl chain, renders it an invaluable building block for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive technical overview of this compound, including its commercial availability, quality specifications, and its critical role in the development of targeted therapeutics, particularly kinase inhibitors.

The aminopyrimidine scaffold is a well-established pharmacophore in numerous approved and investigational drugs. Its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases makes it a privileged structure in the design of kinase inhibitors. The strategic incorporation of the hydroxyethyl group in 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL provides a versatile handle for further chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of the final drug candidates. This guide will delve into the practical applications of this compound, offering insights into its utilization in synthetic chemistry and its contribution to the advancement of targeted cancer therapies.

Commercial Availability and Supplier Specifications

2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL is readily available from a range of commercial suppliers specializing in chemical building blocks for research and development. The compound is typically offered in various quantities, from milligrams to multi-gram scales, to cater to the needs of both academic laboratories and industrial drug discovery programs. When sourcing this material, it is imperative for researchers to consider not only the purity but also the supplier's quality control measures and available documentation.

Below is a comparative table of prominent commercial suppliers offering 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL:

SupplierPurityCAS NumberMolecular FormulaMolecular WeightStorage Conditions
Advanced ChemBlocks ≥ 95.00%1247584-19-5C₆H₉N₃O₂155.16Room Temperature
Sigma-Aldrich ≥ 97%1247584-19-5C₆H₉N₃O₂155.152-8°C, protect from light
CHIRALEN Not specified1247584-19-5Not specifiedNot specifiedNot specified
Chemsrc Not specified1247584-19-5C₆H₉N₃O₂155.15Not specified

Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. Researchers are advised to request the latest technical data sheets and certificates of analysis directly from the suppliers.

Quality Control and Analytical Characterization

Ensuring the identity and purity of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL is paramount for the reproducibility of synthetic experiments and the integrity of biological data. A comprehensive analytical characterization of this building block typically involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further corroborate the proposed structure. For 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL (Molecular Weight: 155.15 g/mol ), a high-resolution mass spectrum would show a prominent molecular ion peak ([M+H]⁺) at m/z 156.07.[1][6] The fragmentation pattern would likely involve the loss of the hydroxyethyl side chain or cleavage of the ether linkage.[7][8][9]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10][11][12][13] The purity is determined by integrating the peak area of the main component and comparing it to the total area of all detected peaks. A validated HPLC method is crucial for quality control and for ensuring that the material meets the required specifications for its intended application.

Application in the Synthesis of PI3K Inhibitors

A primary application of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL is in the synthesis of inhibitors targeting the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[14][15] Consequently, the development of small molecule inhibitors of PI3K has been a major focus of cancer drug discovery.

The 2-aminopyrimidine core of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL serves as a versatile scaffold for the construction of potent and selective PI3K inhibitors.[16] The amino group at the 5-position can be readily functionalized through various chemical transformations, such as acylation or coupling reactions, to introduce diverse substituents that can interact with specific residues in the PI3K active site.

Below is a representative, though not exhaustive, experimental workflow illustrating the potential use of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL in the synthesis of a PI3K inhibitor precursor.

Experimental Protocol: Synthesis of a PI3K Inhibitor Precursor

This protocol describes a general procedure for the acylation of the amino group of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL with an acyl chloride, a common step in the elaboration of this building block.

Materials:

  • 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL

  • Acyl chloride (e.g., 4-fluorobenzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of the acyl chloride (e.g., 4-fluorobenzoyl chloride) (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired acylated product.

Characterization: The structure and purity of the final product should be confirmed by NMR, mass spectrometry, and HPLC analysis.

experimental_workflow reagents 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL Acyl Chloride Base (TEA) Solvent (DCM) reaction Acylation Reaction 0°C to Room Temp, 2-4h reagents->reaction 1. Mix workup Aqueous Work-up (NaHCO3, Brine) reaction->workup 2. Quench & Extract purification Purification (Silica Gel Chromatography) workup->purification 3. Dry & Concentrate product Final Product (PI3K Inhibitor Precursor) purification->product 4. Isolate

Caption: A generalized workflow for the synthesis of a PI3K inhibitor precursor.

Role in Signaling Pathways and Drug Design

The PI3K signaling pathway is a complex network that plays a central role in cell survival and proliferation. The diagram below illustrates a simplified overview of this pathway and highlights the point of intervention for inhibitors derived from 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Inhibitor Inhibitor derived from 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL Inhibitor->PI3K Inhibition

Caption: Simplified PI3K signaling pathway and the point of inhibition.

By serving as a core scaffold, 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL enables the development of inhibitors that bind to the ATP pocket of PI3K, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of PIP2 to PIP3, leading to the downstream inactivation of Akt and mTORC1, and ultimately resulting in the suppression of cancer cell growth and proliferation. The versatility of this building block allows for the systematic exploration of the chemical space around the pyrimidine core, facilitating the optimization of potency, selectivity, and drug-like properties of the resulting inhibitors.

Conclusion

2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL is a commercially accessible and highly valuable building block for the synthesis of kinase inhibitors, particularly those targeting the PI3K signaling pathway. Its well-defined structure and versatile reactivity make it an attractive starting material for drug discovery campaigns. This technical guide has provided an in-depth overview of its commercial sources, quality control aspects, and a practical example of its application in synthetic chemistry. As the demand for targeted cancer therapies continues to grow, the importance of key intermediates like 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL in enabling the discovery of novel and effective drugs is undeniable. Researchers and drug development professionals are encouraged to leverage the information presented herein to accelerate their research and development efforts in the pursuit of next-generation cancer therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved February 15, 2026, from [Link]

  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved February 15, 2026, from [Link]

  • MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(15), 3384. [Link]

  • Google Patents. (n.d.). US10336759B2 - Salts and processes of preparing a PI3K inhibitor.
  • ResearchGate. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN103539696A - Preparation method of 2-(aminoxy) ethanol.
  • SlideShare. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. Retrieved February 15, 2026, from [Link]

  • Chemsrc. (n.d.). 2-((5-Aminopyrimidin-2-yl)oxy)ethan-1-ol Price. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved February 15, 2026, from [Link]

  • Frontiers Media S.A. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1472945. [Link]

  • Semantic Scholar. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved February 15, 2026, from [Link]

  • AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved February 15, 2026, from [Link]

  • MedCrave. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved February 15, 2026, from [Link]

  • PubMed. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Retrieved February 15, 2026, from [Link]

  • PubMed. (2010). General and mild preparation of 2-aminopyridines. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6540. [Link]

  • PubMed. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2017). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. Molecules, 28(14), 5406. [Link]

  • PrepChem. (n.d.). Synthesis of 4-chlorobenzoyl chloride. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved February 15, 2026, from [Link]

  • Academia.edu. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved February 15, 2026, from [Link]

  • JETIR. (2022). “RP-HPLC METHOD DEVELOPMENT AND SIMULTANIUS ESTIMATION OF AMLODIPINE BESYLATE AND IRBESARTAN”. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Protocol for using 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for using 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol in Organic Synthesis

Part 1: Executive Summary & Strategic Analysis

The Bifunctional Pyrimidine Scaffold In modern medicinal chemistry, 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol represents a "privileged scaffold." It combines the pharmacokinetic-enhancing properties of the pyrimidine ring with two distinct, chemically orthogonal handles: a nucleophilic primary aromatic amine at position 5 and a primary aliphatic alcohol on the position 2 ether tail.

This dual functionality allows this molecule to serve as a versatile linchpin in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design. The 5-amino group typically serves as the attachment point for the pharmacophore (e.g., kinase hinge binding), while the hydroxyethyl tail modulates solubility or serves as an exit vector for linker attachment.

Chemo-Selectivity Hierarchy To successfully utilize this building block, researchers must recognize the reactivity difference between the two nucleophiles:

  • 5-Amino Group (

    
    ):  Moderately nucleophilic. Its reactivity is tempered by the electron-deficient pyrimidine ring but enhanced by the electron-donating alkoxy group at C2. It is prone to acylation and reductive amination.
    
  • Terminal Hydroxyl (

    
    ):  A standard primary alcohol. It is less nucleophilic towards acyl chlorides than the amine but can be selectively engaged via Mitsunobu conditions or deprotonation (Williamson ether synthesis) if the amine is protected.
    

Part 2: Chemical Profile & Handling

PropertyDataNotes
IUPAC Name 2-((5-aminopyrimidin-2-yl)oxy)ethan-1-ol
CAS Number 1247584-19-5Validated Identifier
Molecular Weight 155.15 g/mol
Appearance Off-white to pale yellow solidOxidation sensitive (store under inert gas)
Solubility DMSO, DMF, MeOH, EtOHPoor solubility in DCM/Hexanes
pKa (Calc) ~3.5 (Pyridine N), ~16 (Alcohol)Amine is weakly basic
Storage -20°C, HygroscopicKeep desiccated

Part 3: Synthetic Workflows (Visualized)

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G cluster_legend Reaction Type Start 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol (Core Scaffold) Amide Amide Conjugate (Kinase Inhibitor Core) Start->Amide R-COOH, HATU or R-COCl RedAm Secondary Amine (Reductive Amination) Start->RedAm R-CHO, NaBH(OAc)3 Mesylate Mesylate/Tosylate (Activated Leaving Group) Start->Mesylate MsCl, Et3N (Amine Protection Req.) Ether Ether/Linker (PROTAC Tether) Start->Ether PPh3, DIAD, R-OH (Mitsunobu) key1 Blue: N-Functionalization (Dominant) key2 Red: O-Functionalization (Secondary)

Caption: Divergent synthetic utility of the 5-amino-2-alkoxypyrimidine scaffold. Solid lines indicate direct transformations; dashed lines imply protection strategies may be required.

Part 4: Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Targeting the 5-NH2)

Objective: To couple a carboxylic acid pharmacophore to the 5-amino position without affecting the free hydroxyl group. Rationale: The aromatic amine is significantly more nucleophilic toward activated esters (HATU/EDC) than the aliphatic alcohol, allowing for direct coupling without -OH protection.

Reagents:

  • Scaffold: 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 equiv) in one portion. Stir for 10 minutes at room temperature to form the activated ester (O-At ester).

  • Addition: Add the 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol (1.0 equiv) directly to the reaction mixture.

    • Note: If the scaffold is not fully soluble, pre-dissolve it in a minimal amount of DMSO before addition.

  • Reaction: Stir the mixture at ambient temperature (20-25°C) for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: The primary alcohol should remain unreacted. If O-acylation is observed (<5%), lower the temperature to 0°C for the addition step.

  • Workup: Dilute with EtOAc and wash with saturated

    
     (x2), water (x2), and brine (x1). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (DCM/MeOH gradient, typically 0-10% MeOH).

Protocol B: Hydroxyl Activation via Mitsunobu Reaction

Objective: To convert the terminal alcohol into an ether linkage (common in PROTAC linker synthesis). Rationale: The Mitsunobu reaction is mild and stereospecific. However, the 5-amino group is a competing nucleophile (forming a secondary amine). Critical Step: The 5-amino group must be "masked" or the reaction must use a nucleophile that is significantly more acidic than the aniline (pKa < 11). If coupling to an aliphatic alcohol, N-protection (e.g., Boc) of the 5-amine is mandatory.

Scenario: Coupling with a phenol (pKa ~10) without N-protection.

Reagents:

  • Scaffold: 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol (1.0 equiv)

  • Phenol Partner (1.2 equiv)

  • Phosphine:

    
     (Polymer-supported preferred for easier cleanup) (1.5 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (1.0 equiv), the Phenol partner (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Troubleshooting: If the reaction is sluggish, heat to 40°C.

  • Workup: Concentrate the solvent. Triturate with

    
     to precipitate triphenylphosphine oxide (if using free 
    
    
    
    ). Filter and concentrate the filtrate.
  • Purification: Purify via preparative HPLC or flash chromatography.

Part 5: Troubleshooting & Optimization

IssueRoot CauseSolution
Low Solubility Pyrimidine core + H-bond donors cause aggregation.Use DMF/DMSO as co-solvents. Avoid pure DCM or Ether.
N- vs O-Selectivity 5-Amino group reacting during alkylation.Protect the amine with

(reflux in THF with

) before attempting O-alkylation.
Oxidation Electron-rich aniline is prone to air oxidation.Degas all solvents. Store solid intermediate under Argon.
Poor Yield (Coupling) Pyrimidine ring deactivates the amine.Switch from HATU to POCl3 activation (make the acid chloride first) or use microwave irradiation (80°C, 30 min).

Part 6: References

  • ChemSrc. (2025). 2-((5-Aminopyrimidin-2-yl)oxy)ethan-1-ol Chemical Properties and CAS 1247584-19-5.[1][2][3][4] Retrieved from [Link]

  • PubChem. (2025).[5][6] Pyrimidine and Aminopyrimidine Derivatives Data. National Library of Medicine. Retrieved from [Link]

Sources

Application of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol in Medicinal Chemistry

Executive Summary

2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol (hereafter referred to as 5-APOE ) is a high-value pyrimidine building block characterized by two distinct, chemically orthogonal handles: a primary aromatic amine at the C5 position and a primary aliphatic alcohol on the C2-ether tail.[1]

In modern medicinal chemistry, 5-APOE serves as a critical "linker-scaffold."[1] Its pyrimidine core mimics the privileged structures found in kinase inhibitors (e.g., JAK, BTK) and GPCR ligands (e.g., Endothelin Receptor Antagonists), while the hydroxyethyl ether chain provides a tunable solubilizing tail or a conjugation site for PROTACs (Proteolysis Targeting Chimeras).[1] This guide outlines the strategic application of 5-APOE, providing validated protocols for its functionalization and integration into lead optimization campaigns.

Chemical Profile & Structural Logic

PropertyData
Chemical Name 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol
CAS Number 1247584-19-5
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
Core Scaffold Pyrimidine (electron-deficient aromatic)
Handle A (C5) Primary Amine (-NH₂): Nucleophilic, ready for acylation/arylation.[1][2][3]
Handle B (C2) Hydroxyethyl Ether (-O-CH₂CH₂-OH): Solubilizing, ready for alkylation/oxidation.[1]
pKa (Calc.) ~3.5 (Pyrimidine N), ~16 (Alcohol OH)
Medicinal Chemistry Rationale
  • Solubility Enhancement: The 2-alkoxyethanol tail disrupts crystal packing and introduces a hydrogen bond donor/acceptor motif, often improving the metabolic stability and aqueous solubility of lipophilic drug cores.[1]

  • Bioisosterism: The 5-aminopyrimidine core is a bioisostere of 4-aminopyridine and aniline, commonly used to optimize

    
    -
    
    
    
    stacking interactions in ATP-binding pockets.[1]
  • Divergent Synthesis: The molecule allows for orthogonal functionalization . The amine can be reacted under acidic/neutral conditions, while the alcohol can be modified under basic or Mitsunobu conditions.[1]

Strategic Applications & Case Studies

Case Study A: The "Macitentan" Analog Strategy (Endothelin Receptor Antagonists)

The 5-bromo analog of this compound (2-[(5-bromo-2-pyrimidinyl)oxy]ethanol) is a key intermediate in the synthesis of Macitentan , a blockbuster drug for pulmonary arterial hypertension.[1]

  • Application: Researchers use 5-APOE to synthesize nitrogen-linked analogs of Macitentan.[1] By converting the 5-amino group into a urea or sulfonamide, scientists can probe the electronic requirements of the binding pocket, potentially improving selectivity over other receptor subtypes.[1]

Case Study B: Kinase Inhibitor "Hinge Binders"

Many kinase inhibitors (e.g., Dasatinib, Imatinib) utilize a pyrimidine ring to form hydrogen bonds with the kinase hinge region.[1]

  • Application: 5-APOE is used to introduce a "solvent-front" tail.[1] The 5-amino group is coupled to the kinase-binding core, projecting the hydrophilic hydroxyethyl tail into the solvent channel, modifying the physicochemical properties (LogD, clearance) without disrupting binding affinity.[1]

Synthetic Pathways & Logic Flow

The following diagram illustrates the divergent synthetic utility of 5-APOE , showing how it bridges the gap between simple precursors and complex drug candidates.

G Start 5-APOE (Bifunctional Scaffold) Path1 Pathway A: Amide/Urea Coupling (Kinase Inhibitors) Start->Path1 R-COCl / R-NCO Path2 Pathway B: Sandmeyer/Halogenation (Cross-Coupling Precursors) Start->Path2 NaNO2, HX / CuX Path3 Pathway C: Mitsunobu/Activation (Linker/PROTACs) Start->Path3 PPh3, DIAD, R-OH Prod1 5-Amido-Pyrimidines (Hinge Binders) Path1->Prod1 Prod2 5-Halo-Pyrimidines (Suzuki/Buchwald Substrates) Path2->Prod2 Prod3 Ether-Linked Conjugates (Solubilized Drugs) Path3->Prod3

Caption: Divergent synthetic pathways for 5-APOE, enabling access to three distinct chemical spaces.

Experimental Protocols

Protocol 1: C5-Amide Coupling (General Procedure)

Objective: Functionalization of the primary amine to attach a drug core.[1]

Reagents:

  • 5-APOE (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add 5-APOE (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS (Target Mass = Acid MW + 155.16 - 18).[1]

  • Workup: Dilute with EtOAc (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH).

Critical Note: The hydroxyl group on the tail is generally less nucleophilic than the C5-amine and does not require protection for standard amide couplings.[1] However, avoid using strong bases (NaH) which could deprotonate the alcohol.[1]

Protocol 2: Conversion to 5-Bromo-2-(2-hydroxyethoxy)pyrimidine (Sandmeyer)

Objective: Synthesizing the "Macitentan-type" intermediate for Suzuki couplings.[1]

Reagents:

  • 5-APOE (1.0 equiv)[1]

  • tert-Butyl Nitrite (tBuONO) (1.5 equiv)[1]

  • Copper(II) Bromide (CuBr₂) (1.2 equiv)[1]

  • Solvent: Acetonitrile (MeCN)[1]

Step-by-Step:

  • Preparation: Suspend CuBr₂ (1.2 mmol) in anhydrous MeCN (10 mL) in a 3-neck flask equipped with a reflux condenser. Heat to 60°C.

  • Addition: Add tBuONO (1.5 mmol) dropwise.

  • Diazotization: Add 5-APOE (1.0 mmol) portion-wise (solid or dissolved in minimal MeCN) over 10 minutes. Caution: Gas evolution (N₂).[1]

  • Reaction: Stir at 60–65°C for 2 hours. The solution typically turns from green to dark brown.

  • Quench: Cool to RT and quench with 1M HCl (10 mL). Extract with EtOAc (3 x 20 mL).

  • Purification: The product (5-Bromo analog) is less polar than the starting amine.[1] Purify on silica gel (Hexane/EtOAc).

Why this works: This transforms the nucleophilic amine into an electrophilic bromide, enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach aryl groups, a key step in building biaryl drug scaffolds.[1]

Protocol 3: Mitsunobu Etherification (C2-Tail Modification)

Objective: Attaching a phenol or heteroaryl alcohol to the hydroxyethyl tail.[1]

Reagents:

  • 5-APOE (1.0 equiv)[1]

  • Phenol/Nucleophile (1.0 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.2 equiv)[1]

  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[1]

  • Solvent: THF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 5-APOE , PPh₃, and the Phenol partner in anhydrous THF at 0°C under N₂ atmosphere.

  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.[4]

  • Reaction: Allow the reaction to warm to RT and stir for 12 hours.

  • Workup: Concentrate the solvent directly.

  • Purification: Triturate with Et₂O to precipitate Triphenylphosphine oxide (TPPO), filter, and purify the filtrate via column chromatography.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation (browning) upon prolonged exposure to air.[1]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood, especially during the Sandmeyer reaction (Protocol 2) due to NOx gas evolution.[1]

References

  • Bolli, M. H., et al. (2012).[1] "The Discovery of Macitentan, a Potent and Uptake Inhibitory Endothelin Receptor Antagonist."[1] Journal of Medicinal Chemistry.

  • ChemicalBook. (2025).[1] "2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol Properties and Applications." ChemicalBook Database.

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 54599933 (Related 5-Amino-pyrimidine derivatives)." PubChem.

  • Advanced ChemBlocks. (2026). "Product Specification: 2-((5-Aminopyrimidin-2-yl)oxy)ethan-1-ol." AChemBlock Catalog.

Sources

Cell-based assay design for 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Cell-Based Assay Design for 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL Derivatives

Audience: Researchers, scientists, and drug development professionals.

A Strategic Guide to Characterizing Novel 2-Aminopyrimidine Kinase Inhibitors in Cellular Systems

Authored by: Senior Application Scientist

Preamble: The Scientific Rationale

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to function as a hinge-binding motif for a multitude of protein kinases. Derivatives of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL represent a chemical series with high potential for kinase inhibition. The successful prosecution of such a series from hit to lead and beyond is critically dependent on a robust, well-designed panel of cell-based assays. These assays are essential to bridge the gap between biochemical potency and physiological effect, providing crucial data on target engagement, cellular mechanism of action, and potential therapeutic window.

This document provides a comprehensive, experience-driven guide to designing and executing a multi-tiered cell-based assay cascade. We move beyond simple protocols to explain the causal logic behind experimental choices, enabling researchers to build a self-validating system for the rigorous evaluation of this compound class. Our approach is grounded in the hypothesis that these derivatives are likely to target protein kinases central to cancer pathogenesis, such as Cyclin-Dependent Kinases (CDKs), RAF kinases, or Vascular Endothelial Growth Factor Receptors (VEGFRs).

The Assay Cascade: A Tiered Approach to Compound Characterization

A logical, tiered workflow is paramount to efficiently allocate resources and build a comprehensive understanding of a compound's cellular activity. This strategy ensures that only the most promising compounds from initial screens are advanced to more complex, resource-intensive biological assays.

Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Selectivity & Advanced Profiling T1_Target Cellular Target Engagement (e.g., Phosphorylation Assay) T1_Viability Cellular Viability/Proliferation (e.g., CellTiter-Glo®) T1_Target->T1_Viability Confirm cytotoxic consequence T2_Cycle Cell Cycle Analysis (Flow Cytometry) T1_Viability->T2_Cycle Potent Compounds (IC50 < 1µM) T2_Apoptosis Apoptosis Induction (e.g., Caspase-Glo®, Annexin V) T1_Viability->T2_Apoptosis Potent Compounds (IC50 < 1µM) T3_Selectivity Off-Target Kinase Panel (Cellular Assays) T2_Cycle->T3_Selectivity Confirmed MoA T2_Apoptosis->T3_Selectivity Confirmed MoA T3_Toxicity Normal Cell Line Cytotoxicity T3_Selectivity->T3_Toxicity Selective Hits

Figure 1: A tiered experimental workflow for compound characterization.

Foundational Assays: Target & Phenotype

The initial tier of screening aims to answer two fundamental questions: Does the compound engage its intended target in a cellular environment, and does this engagement translate into a desired phenotypic outcome (i.e., inhibition of cancer cell proliferation)?

Hypothesis: Potential Kinase Targets

The aminopyrimidine core suggests activity against protein kinases. We will proceed with protocols tailored to three high-value oncology targets representing distinct signaling nodes:

  • CDK2: A key regulator of the G1/S cell cycle transition.[1][2]

  • B-Raf(V600E): A constitutively active oncogenic driver in the MAPK pathway.[3][4]

  • VEGFR-2: A receptor tyrosine kinase critical for tumor angiogenesis.[5][6]

Protocol: Cellular Phosphorylation Assay (General Protocol)

Principle: This assay directly measures the inhibition of a specific kinase by quantifying the phosphorylation of its immediate downstream substrate within the cell.[7] It is the most direct measure of target engagement. We will use an antibody-based detection method like a cellular ELISA or Western Blot.

Causality: A decrease in the phosphorylated substrate signal in the presence of the compound provides strong evidence that the compound is inhibiting the upstream kinase of interest. This is a more specific readout than a general viability assay.[8]

Materials:

  • Selected cancer cell line (e.g., OVCAR3 for CCNE1-amplified/CDK2i, A375 for B-Raf(V600E), HUVEC or HepG2 for VEGFR-2i).

  • Complete culture medium (e.g., RPMI-1640, DMEM) with 10% FBS.

  • Serum-free medium for starvation.

  • Test compounds and a known potent inhibitor as a positive control (e.g., Dinaciclib for CDK2, Vemurafenib for B-Raf, Sorafenib for VEGFR-2).[3][5][9]

  • Lysis buffer, protease, and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811) for CDK2, anti-phospho-ERK1/2 for B-Raf, anti-phospho-VEGFR2 (Tyr1175)).

  • Secondary HRP-conjugated antibody and chemiluminescent substrate.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well or 12-well plates at a density that ensures they are in a logarithmic growth phase (e.g., 10,000 cells/well for 96-well) and allow them to adhere overnight.

  • Serum Starvation (Optional but Recommended): For pathways activated by growth factors (like MAPK and VEGFR), replace the medium with serum-free medium for 4-24 hours to reduce basal signaling.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in the appropriate medium. Add to cells and incubate for a predetermined time (e.g., 1-4 hours).

  • Stimulation (If Required): For the VEGFR-2 assay, stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at the end of the compound incubation period to activate the receptor.[10]

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer.

  • Quantification (Western Blot):

    • Determine total protein concentration (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[4]

    • Block the membrane and incubate with the primary phospho-specific antibody overnight.

    • Wash and incubate with the secondary antibody.

    • Detect signal using a chemiluminescent substrate. Re-probe the membrane for total protein (e.g., total Rb, total ERK) to confirm equal loading.

  • Data Analysis: Quantify band intensity using densitometry. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol: Cell Proliferation/Viability Assay

Principle: This assay measures the overall effect of the compound on cell population growth and health. Assays like Promega's CellTiter-Glo® measure ATP levels, which serve as a surrogate for metabolically active, viable cells.[11]

Causality: A reduction in cell viability confirms that the observed target engagement leads to a biologically significant anti-proliferative or cytotoxic effect.

Materials:

  • Cancer cell lines cultured in 96-well opaque-walled plates.

  • Test compounds and controls.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega).

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., 2,000-5,000 cells/well) in 100 µL of medium in 96-well opaque plates. Allow adherence overnight.

  • Compound Treatment: Add 10 µL of 10X concentrated compound serial dilutions to the wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate for 72 hours (approximately 2-3 cell doubling times) under standard culture conditions.

  • Assay Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add reagent to each well (volume as per manufacturer's instructions, typically equal to the culture volume).

  • Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a background control (0% viability). Plot the percentage of viability against the log of compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Compound Conc. (µM)Luminescence (RLU)% Viability
Vehicle (0)850,000100.0%
0.01835,00098.2%
0.1650,00076.5%
1430,00050.6%
10120,00014.1%
10055,0006.5%
Table 1: Example data from a CellTiter-Glo® viability assay.

Mechanistic Deep Dive: Cell Cycle and Apoptosis

Compounds that potently inhibit proliferation must be further investigated to determine the underlying mechanism. Is the compound causing cell cycle arrest (cytostatic) or inducing programmed cell death (cytotoxic)?

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Principle: This assay is particularly crucial for putative CDK inhibitors.[2] Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[12] The amount of fluorescence emitted by a stained cell is therefore directly proportional to its DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[13][14]

Causality: A CDK2 inhibitor is expected to block the G1/S transition, leading to an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M populations.[1]

Kinase_Pathway Figure 2: Simplified Kinase Signaling & Cell Cycle Entry cluster_cdk Cell Cycle Control GF Growth Factors RAS RAS GF->RAS RAF B-Raf / C-Raf RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription ↑ Proliferation ↓ Apoptosis ERK->Transcription CyclinD_CDK46 Cyclin D CDK4/6 ERK->CyclinD_CDK46 pRb p-Rb CyclinD_CDK46->pRb E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 CyclinE_CDK2->pRb positive feedback S_Phase S-Phase Entry CyclinE_CDK2->S_Phase Rb Rb Rb->E2F inhibition

Figure 2: Simplified Kinase Signaling & Cell Cycle Entry.

Materials:

  • Cells cultured in 6-well plates.

  • Test compounds and controls.

  • PBS, Trypsin-EDTA.

  • 70% cold ethanol.

  • PI/RNase staining buffer.

  • Flow cytometer.

Step-by-Step Methodology:

  • Treatment: Seed and treat cells in 6-well plates for 24-48 hours with the compound at concentrations around its IC50 value.

  • Harvesting: Collect both adherent and floating cells. Adherent cells are detached with trypsin, combined with the supernatant (floating cells), and pelleted by centrifugation.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Pellet the fixed cells and wash with PBS. Resuspend in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark. The RNase is critical for degrading RNA to prevent non-specific PI staining.

  • Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Use flow cytometry software (e.g., FlowJo, FCS Express) to gate on single cells and then model the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[14] Compare the cell cycle distribution of treated cells to vehicle-treated controls.

Protocol: Apoptosis Induction via Caspase-Glo® 3/7 Assay

Principle: The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[15][16] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a light signal proportional to caspase activity.[11]

Causality: An increase in caspase-3/7 activity following compound treatment is a strong, direct indicator that the observed cytotoxicity is mediated by the induction of programmed cell death.[17]

Materials:

  • Cells cultured in 96-well opaque-walled plates.

  • Test compounds and controls.

  • Caspase-Glo® 3/7 Assay reagent (Promega).

  • Luminometer.

Step-by-Step Methodology:

  • Seeding and Treatment: Follow steps 1 and 2 of the Cell Proliferation Assay protocol. An incubation time of 18-24 hours is often sufficient to observe caspase activation.

  • Assay Reagent Addition: Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature. Add 100 µL of reagent to each well.

  • Signal Development: Mix on an orbital shaker for 30 seconds, then incubate at room temperature for 1-3 hours.

  • Measurement: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Results are often expressed as "fold-induction" of caspase activity compared to the vehicle.

CompoundTargetProliferation IC50Cell Cycle Effect (at 1x IC50)Caspase-3/7 Induction (at 1x IC50)
Derivative A CDK20.2 µMG1 Arrest (+40%)4.5-fold
Derivative B B-Raf(V600E)0.05 µMMinimal Change8.2-fold
Derivative C VEGFR-21.5 µMMinimal Change2.1-fold
Control Drug (e.g., Staurosporine)0.01 µMG2/M Arrest15-fold
Table 2: Example of a summary data table for profiling lead compounds.

Conclusion: Synthesizing the Data for Decision Making

The successful characterization of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL derivatives does not rely on a single assay, but on the thoughtful integration of data from a multi-tiered cascade. By first confirming on-target cellular activity and a potent anti-proliferative phenotype, and then dissecting the specific mechanisms of cell cycle arrest and apoptosis, researchers can build a compelling, data-driven case for a compound's therapeutic potential. This structured, self-validating approach ensures that only the most promising and well-characterized molecules are advanced, maximizing the probability of success in later-stage drug development.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-based assays for kinase drug discovery. Retrieved from [Link]

  • AACR Journals. (n.d.). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Apoptosis Assay Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. Retrieved from [Link]

  • PMC. (2023, February 1). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. Retrieved from [Link]

  • AACR Journals. (2014, October 1). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Retrieved from [Link]

  • Biocompare. (2023, April 18). Methods for Cell Cycle Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • Dove Medical Press. (2022, March 3). New series of VEGFR-2 inhibitors and apoptosis enhancers. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • PNAS. (n.d.). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Retrieved from [Link]

  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]

  • PMC. (2021, May 31). Discovery of new VEGFR-2 inhibitors based on bis([1][15][18]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Retrieved from [Link]

  • AACR Journals. (2024, March 22). Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. Retrieved from [Link]

  • PubMed. (n.d.). CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity. Retrieved from [Link]

Sources

Application Note: A Luminescence-Based In Vitro Assay for Characterizing 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Protocol for Evaluating Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The identification of novel kinase inhibitors is a cornerstone of modern drug discovery. This document provides a comprehensive guide and a detailed protocol for the initial characterization of novel compounds, using 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL as a representative example. This compound features a 2-aminopyrimidine scaffold, a privileged structure found in numerous potent kinase inhibitors.[2] We detail a robust, non-radioactive, luminescence-based in vitro kinase assay that quantifies kinase activity by measuring ATP depletion. The protocol is designed to be adaptable for various kinases and is focused on determining the half-maximal inhibitory concentration (IC₅₀), a key parameter for assessing compound potency.[3] This guide emphasizes experimental design, including critical optimization steps and the inclusion of self-validating controls, to ensure data integrity and reproducibility.

Introduction and Scientific Rationale

The primary goal of an in vitro kinase assay is to measure the rate of substrate phosphorylation by a specific kinase in a controlled, cell-free environment.[1] This allows for the precise characterization of an enzyme's activity and provides a platform for screening potential inhibitors. A multitude of assay formats exist, including radiometric, fluorescence-based, and luminescence-based methods.[1][4]

This application note focuses on a luminescence-based assay platform, such as Promega's Kinase-Glo®, which offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening (HTS).[5][6] The core principle of this assay is the measurement of ATP remaining in the reaction well after the kinase-catalyzed phosphorylation of a substrate. The enzyme luciferase utilizes the remaining ATP to oxidize luciferin, generating a luminescent signal that is directly proportional to the ATP concentration.[7] Consequently, the light output is inversely correlated with kinase activity: high kinase activity results in significant ATP consumption and a low luminescent signal, whereas effective inhibition of the kinase leaves more ATP in the well, producing a high luminescent signal.[8][9]

Causality Behind Experimental Choices:

  • Why a Luminescence-Based Assay? This method avoids the handling and disposal of radioactive materials required for traditional [γ-³²P]-ATP assays, enhancing safety and reducing costs.[4][10] Its "mix-and-read" format simplifies automation and is ideal for screening compound libraries.[11]

  • Why Focus on 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL? While this specific molecule is not a widely characterized inhibitor, its 2-aminopyrimidine core is a well-established pharmacophore in kinase inhibitor design.[2][12] This makes it a scientifically relevant candidate for screening and characterization, serving as an excellent model for a novel compound of interest.

Assay Principle and Workflow

The experimental process involves two main stages: the enzymatic reaction followed by signal detection. First, the kinase, its specific substrate, and the test inhibitor (2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL) are incubated in a buffer optimized for kinase activity. During this time, the kinase transfers a phosphate group from ATP to the substrate. In the second stage, a detection reagent containing luciferase and luciferin is added, which simultaneously stops the kinase reaction and initiates the light-generating reaction.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase Enzyme pSubstrate Phosphorylated Substrate Kinase->pSubstrate Luciferase Luciferase + Luciferin Substrate Substrate Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP ATP->pSubstrate Inhibitor Test Compound (e.g., 2-aminopyrimidine derivative) Inhibitor->Kinase Inhibition remATP Remaining ATP Light Luminescent Signal (Quantified) remATP->Light Catalysis

Caption: Principle of the luminescence-based kinase assay.

Essential Pre-Protocol Optimization

Before determining the IC₅₀ of an inhibitor, key assay parameters must be optimized to ensure a robust and sensitive assay window (a high signal-to-background ratio).

Kinase Titration (Enzyme Concentration)

The goal is to find the lowest kinase concentration that yields a robust signal. Using excessive enzyme is costly and can lead to rapid substrate depletion, violating steady-state kinetics.[13] More importantly, for tight-binding inhibitors, the lowest measurable IC₅₀ value is limited to half the enzyme concentration used in the assay.[13][14]

Protocol:

  • Prepare serial dilutions of the kinase in kinase reaction buffer.

  • Add a fixed, saturating concentration of substrate and ATP (e.g., at its Kₘ value) to each dilution.

  • Incubate for a fixed time (e.g., 60 minutes).

  • Add the ATP detection reagent and measure luminescence.

  • Plot luminescence versus kinase concentration and select a concentration from the linear portion of the curve that gives approximately 50-80% ATP depletion.[15]

ATP Concentration Determination

The concentration of ATP is a critical parameter, especially for ATP-competitive inhibitors.[16]

  • Assaying at ATP Kₘ: Performing the assay with an ATP concentration equal to its Michaelis constant (Kₘ) is common for biochemical screening. Under these conditions, the resulting IC₅₀ value is approximately twice the inhibitor's binding affinity (Kᵢ), allowing for a direct comparison of inhibitor affinities across different kinases.[13][17][18]

  • Assaying at Physiological ATP: Cellular ATP concentrations are in the millimolar (mM) range, far higher than the Kₘ of most kinases.[17][18] Testing at high ATP concentrations (e.g., 1 mM) can provide a better prediction of an inhibitor's efficacy in a cellular context but will result in higher IC₅₀ values for ATP-competitive inhibitors.[16][19]

For initial characterization, using an ATP concentration at or near the Kₘ for the specific kinase is recommended. This value should be obtained from the literature or determined experimentally.

Detailed Protocol: IC₅₀ Determination

This protocol describes how to determine the potency of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL against a chosen kinase in a 96-well plate format.

Materials and Reagents
Reagent/MaterialExample Supplier & Catalog No.Purpose
Purified Kinase EnzymeVaries by targetThe enzyme of interest.
Kinase SubstrateVaries by targetA specific peptide or protein substrate.
Test Compound Stock 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OLThe potential inhibitor, dissolved in 100% DMSO at a high concentration (e.g., 10 mM).
Kinase Assay Buffer (1X) e.g., Abcam (ab189135)Provides optimal pH and cofactors. A typical buffer contains 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (added fresh).[20]
Adenosine Triphosphate (ATP)e.g., CST (#9804)The phosphate donor.
ATP Detection Reagent e.g., Promega Kinase-Glo® (V6711)[6]Contains luciferase, luciferin, and buffers to stop the kinase reaction and generate a luminescent signal.
DMSOSigma-AldrichSolvent for the test compound.
Solid White 96-well platesCorningOpaque plates are required to minimize well-to-well crosstalk in luminescence assays.
Plate Luminometere.g., BMG LABTECH[9]Instrument to measure the light output.
Experimental Workflow

Caption: Step-by-step experimental workflow for the kinase assay.

Step-by-Step Methodology
  • Compound Preparation: a. Prepare a 10-point, 3-fold serial dilution of the 10 mM 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL stock in 100% DMSO. b. Further dilute each concentration 1:25 in Kinase Assay Buffer. This creates a 4X final assay concentration working stock with a constant 4% DMSO concentration.

  • Plate Setup (per 50 µL final reaction volume): a. Add 12.5 µL of the 4X compound dilutions to the appropriate wells of a white 96-well plate. b. Controls are critical for data validation:

    • 100% Activity Control (Vehicle): Add 12.5 µL of 4% DMSO in Kinase Assay Buffer (no inhibitor).
    • 0% Activity Control (No Enzyme): Add 12.5 µL of 4% DMSO in Kinase Assay Buffer. These wells will receive a master mix without the kinase enzyme. c. Prepare a Kinase Master Mix (2X) containing the pre-determined optimal concentration of kinase and substrate in Kinase Assay Buffer. d. Prepare a No Enzyme Master Mix (2X) containing only the substrate in Kinase Assay Buffer. e. Add 25 µL of the Kinase Master Mix to the compound wells and the 100% Activity Control wells. f. Add 25 µL of the No Enzyme Master Mix to the 0% Activity Control wells.
  • Initiate the Kinase Reaction: a. Prepare a 4X ATP solution in Kinase Assay Buffer at the desired concentration (e.g., Kₘ). b. Add 12.5 µL of the 4X ATP solution to all wells to start the reaction. The final DMSO concentration in all wells will be 1%.

  • Incubation: a. Briefly mix the plate on a plate shaker. b. Incubate at 30°C for 60 minutes (or the optimized time).

  • Signal Detection: a. Equilibrate the plate and the Kinase-Glo® Reagent to room temperature. b. Add 50 µL of Kinase-Glo® Reagent to each well. c. Mix on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization. d. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[5] e. Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The raw output will be in Relative Light Units (RLU). The data must be normalized to determine the percent inhibition at each compound concentration.

G A Raw Luminescence Data (RLU) B Define Controls: - Max Signal (No Enzyme Control) - Min Signal (Vehicle Control) A->B C Normalize Data: % Inhibition = 100 * (RLU_sample - RLU_min) / (RLU_max - RLU_min) B->C D Plot Data: % Inhibition vs. [Log Inhibitor] C->D E Fit Curve: Use non-linear regression (four-parameter logistic fit) D->E F Calculate IC50: The concentration at which the curve crosses 50% inhibition. E->F

Caption: Workflow for data analysis and IC₅₀ determination.

Calculation Steps:

  • Average the RLU values for each control and compound concentration.

  • Let RLU_sample be the signal from a well with the inhibitor.

  • Let RLU_max be the average signal from the "No Enzyme" control wells (representing 0% kinase activity).

  • Let RLU_min be the average signal from the "Vehicle" control wells (representing 100% kinase activity).

  • Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (RLU_sample - RLU_min) / (RLU_max - RLU_min)

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism or R. The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.[21]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Assay Window (Z'-factor < 0.5) Insufficient kinase activity; Suboptimal incubation time or temperature; Degraded reagents (especially ATP).Re-optimize kinase concentration and incubation time.[11] Use fresh, properly stored ATP. Ensure buffer components are correct.
High Variability Between Replicates Pipetting errors; Incomplete mixing; Edge effects on the plate.Use calibrated multichannel pipettes. Ensure thorough mixing after each reagent addition. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
False Positives Compound inhibits luciferase; Compound is fluorescent or quenches luminescence.[15]Perform a counter-screen by adding the compound directly to the ATP detection reagent (without the kinase reaction) to check for interference.[22]
Inhibitor Ineffective in vitro Assay ATP concentration is too high, outcompeting the inhibitor; The compound is a pro-drug requiring metabolic activation; The compound is not a direct kinase inhibitor.Test at a lower ATP concentration (near Kₘ).[23] Consider if the compound's in vivo activity is due to off-target effects or if it requires a cellular environment to be active.[17][18]

Conclusion

This application note provides a detailed, adaptable, and scientifically grounded protocol for the in vitro characterization of potential kinase inhibitors, using 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL as a model compound. By following the principles of rigorous assay optimization, including careful titration of enzyme and selection of ATP concentration, and by incorporating essential controls, researchers can generate reliable and reproducible IC₅₀ data. This foundational biochemical assessment is a critical first step in the drug discovery pipeline, enabling the confident identification and advancement of promising lead compounds.

References

  • How Does a Biochemical Kinase Assay Work? (BellBrook Labs) [Link]

  • Assay Development for Protein Kinase Enzymes. (NCBI - NIH) [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (Celtarys Research) [Link]

  • In vitro NLK Kinase Assay. (PMC - NIH) [Link]

  • Assay Buffer and Co-factors: Kinase Assay Buffer I. (SinoBiological) [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (PMC - NIH) [Link]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. (PMC - NIH) [Link]

  • In vitro kinase assay. (Bio-protocol) [Link]

  • In vitro kinase assay. (Protocols.io) [Link]

  • ATP concentration. (Kinase Logistics Europe) [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (PMC - NIH) [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (Reaction Biology) [Link]

  • Kinase assays. (BMG LABTECH) [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (Wiley-VCH) [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (PMC - NIH) [Link]

  • In a biochemical and cellular assay, the IC 50 of an irreversible... (ResearchGate) [Link]

  • Exploring the Relationship Between IC50 and Kd in Pharmacology. (Promega Connections) [Link]

  • Why does my inhibitor not work in an in vitro kinase assay? (ResearchGate) [Link]

  • 2-((5-Aminopyrimidin-2-yl)oxy)ethan-1-ol Price at Chemsrc. (Chemsrc) [Link]

  • Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. (PubMed) [Link]

  • 2-Aminopyrimidine | C4H5N3. (PubChem - NIH) [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (MDPI) [Link]

Sources

Derivatization of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL for biological testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol

Executive Summary

This technical guide outlines the strategic derivatization of 2-[(5-aminopyrimidin-2-yl)oxy]ethan-1-ol (CAS 1247584-19-5), a high-value bifunctional scaffold. This molecule features two distinct reactive handles: an electron-deficient aromatic amine at the C5 position and a primary aliphatic alcohol on the C2-ethoxy tail.

In drug discovery, this scaffold serves as a critical "hinge-binding" mimic in kinase inhibitor design and a versatile linker in PROTAC (Proteolysis Targeting Chimera) development. This guide provides validated protocols for chemoselective functionalization—enabling researchers to independently modify the "Warhead Vector" (Amine) and the "Solubility/Linker Vector" (Alcohol) without cross-reactivity.

Chemical Architecture & Reactivity Profile

Before initiating synthesis, one must understand the electronic bias of the substrate to ensure chemoselectivity.

FeatureChemical HandleReactivity & Strategy
Vector A 5-Amino Group (Ar-NH₂)Nucleophilic but Electron-Deficient. The pyrimidine ring pulls electron density, making this amine less reactive than a standard aniline. Primary Use: Attachment of pharmacophores (amides, ureas) or detection tags.Selectivity: Reacts preferentially with activated esters (HATU/NHS) over the alcohol.
Vector B Primary Alcohol (R-OH)Nucleophilic Aliphatic. More reactive towards alkylating agents but less reactive towards mild acylating agents compared to the amine.Primary Use: Linker attachment, solubility modulation, or prodrug esterification.Selectivity: Requires Mitsunobu conditions or conversion to a leaving group (Tosylate/Mesylate).

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Derivatization_Workflow cluster_legend Pathway Logic Scaffold 2-[(5-Aminopyrimidin-2-yl) oxy]ethan-1-ol Amide Amide/Urea (SAR Library) Scaffold->Amide HATU, R-COOH (Kinase SAR) Detection Fluorescent Tag (Bioanalysis) Scaffold->Detection Dansyl-Cl (PK Studies) Protection N-Boc Protection Scaffold->Protection Boc2O, TEA Mitsunobu Mitsunobu Reaction (Linker Attachment) Protection->Mitsunobu PPh3, DEAD, R-Nu Prodrug Esterification (Prodrug) Protection->Prodrug Acyl Chloride key Red: Amine Modification Green: Alcohol Modification Yellow: Intermediate Step

Caption: Divergent synthetic workflows for N-selective (Red) and O-selective (Green) derivatization.

Protocol Module A: Chemoselective N-Functionalization

Goal: Synthesis of Amide Libraries for Structure-Activity Relationship (SAR) studies. Challenge: Acylating the amine without esterifying the alcohol.

Mechanism: Standard acyl chlorides (R-COCl) are aggressive and will functionalize both the amine and the alcohol, creating di-acylated byproducts. To achieve selectivity, we utilize peptide coupling reagents (HATU) . The activated ester intermediate reacts significantly faster with the amine (even an electron-poor one) than the neutral alcohol.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equiv (155 mg, 1 mmol) of 2-[(5-aminopyrimidin-2-yl)oxy]ethan-1-ol in anhydrous DMF (5 mL).

  • Activation: In a separate vial, pre-activate the carboxylic acid (1.1 equiv) by mixing with HATU (1.1 equiv) and DIPEA (2.5 equiv) in DMF for 5 minutes.

  • Coupling: Add the activated acid solution dropwise to the pyrimidine solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1] The target mass should be [M+H]+ = 155 + (Acid MW) - 18.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Why this works: The HATU-generated active ester is sufficiently electrophilic to react with the aniline-like nitrogen but stable enough to resist attack by the aliphatic hydroxyl group under non-forcing conditions [1].

Protocol Module B: O-Functionalization (Linker Synthesis)

Goal: Attaching the scaffold to a PROTAC linker or creating a prodrug. Challenge: The amine is a competing nucleophile.[2] Strategy: Orthogonal Protection. We must mask the amine with a Boc group, modify the alcohol, and then deprotect.

Step-by-Step Protocol:

Step 1: N-Boc Protection
  • Dissolve scaffold (1.0 equiv) in THF/Water (1:1).

  • Add NaHCO₃ (2.0 equiv) and Boc₂O (1.2 equiv).

  • Stir at RT for 12 hours. The electron-poor nature of the pyrimidine amine may require mild heating (40°C) if reaction is sluggish.

  • Isolate the N-Boc intermediate.

Step 2: The Mitsunobu Reaction (Ether Formation)

This is the gold standard for converting the alcohol into a linker connection with inversion of configuration (if chiral) or simple coupling [2].

  • Reagents: Mix N-Boc intermediate (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), and the nucleophile (e.g., a phenol or imide linker, 1.2 equiv) in anhydrous THF.

  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.

    • Critical: Maintain 0°C to prevent side reactions.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Concentrate and triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the supernatant.

Step 3: Global Deprotection
  • Treat the purified intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to remove the Boc group, restoring the primary amine for further use.

Protocol Module C: Bioanalytical Derivatization

Goal: Quantifying the molecule in biological fluids (plasma/urine) where it lacks sufficient natural fluorescence. Method: Dansylation.[3]

Protocol:

  • Sample: Mix 100 µL of biological sample (supernatant) with 100 µL of Na₂CO₃ buffer (pH 11).

  • Reagent: Add 100 µL of Dansyl Chloride (5 mg/mL in Acetone).

  • Incubation: Heat at 60°C for 10 minutes.

    • Chemistry: Dansyl chloride reacts specifically with the primary amine to form a stable, highly fluorescent sulfonamide.

  • Quench: Add 50 µL of 2% Ethylamine to scavenge excess reagent.

  • Analysis: Inject into HPLC-FLD (Ex: 350 nm, Em: 530 nm). The limit of detection (LOD) typically improves by 100-fold compared to UV [3].

Summary of Reaction Parameters

Reaction TypeReagent SystemTargetCritical Parameter
Amidation HATU / DIPEA / DMFAmineAvoid Acyl Chlorides to save the alcohol.
Etherification PPh₃ / DIAD / THFAlcoholRequires N-Boc protection first.
Detection Dansyl-Cl / pH 11AmineHigh pH ensures amine is deprotonated (NH₂).

References

  • Chemoselective Acylation of Primary Amines: Gálvez, A. O., et al. (2017).[4] Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Mitsunobu Reaction Review: Swamy, K. C., et al. (2009).[5] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

Sources

Experimental setup for scaling up 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Scaling up the synthesis of 2-[(5-aminopyrimidin-2-yl)oxy]ethan-1-ol (CAS: 1247584-19-5)—a critical intermediate for JAK inhibitors like Momelotinib—requires a transition from medicinal chemistry techniques (e.g., sodium hydride, column chromatography) to robust process chemistry. This guide details a scalable two-step protocol: a controlled Nucleophilic Aromatic Substitution (


) followed by a catalytic hydrogenation. Emphasis is placed on managing the exothermicity of the nitropyrimidine reaction, controlling regioselectivity, and implementing non-chromatographic purification methods suitable for multi-kilogram batches.

Introduction & Synthetic Strategy

The target molecule features an electron-rich aminopyrimidine core with a glycol ether side chain. Direct displacement of 2-chloro-5-aminopyrimidine with ethylene glycol is kinetically unfavorable due to the electron-donating nature of the amino group, which deactivates the pyrimidine ring toward nucleophilic attack.

Therefore, the industrial standard route utilizes 2-chloro-5-nitropyrimidine as the starting material. The nitro group at the 5-position serves two functions:

  • Activation: It strongly withdraws electrons, making the C-2 position highly electrophilic and facilitating mild

    
     conditions.
    
  • Precursor: It is cleanly reduced to the amine in the final step.

Reaction Scheme

ReactionScheme SM 2-Chloro-5-nitropyrimidine (Starting Material) Inter Intermediate: 2-[(5-Nitropyrimidin-2-yl)oxy]ethan-1-ol SM->Inter Step 1: SnAr Exothermic Reagents1 Ethylene Glycol (Excess) Base (K2CO3/DBU) Product Product: 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol Inter->Product Step 2: Hydrogenation Reagents2 H2, Pd/C MeOH/THF

Figure 1: Two-step synthetic pathway utilizing the nitro-activation strategy.

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesize 2-[(5-nitropyrimidin-2-yl)oxy]ethan-1-ol. Critical Challenge: Controlling the exotherm and preventing bis-alkylation (reaction of both hydroxyls of ethylene glycol).

Experimental Design Choices
  • Solvent/Reagent: Ethylene glycol is used in large excess (10–20 equivalents). This acts as the solvent and statistically favors mono-alkylation over dimerization.

  • Base Selection: While NaH is common in small-scale papers, it is hazardous for scale-up (H2 gas evolution). We utilize Potassium Carbonate (

    
    )  or DBU  (1,8-Diazabicyclo[5.4.0]undec-7-ene). These bases are safer and sufficiently strong to deprotonate the glycol in the presence of the activated pyrimidine.
    
  • Temperature: The reaction is exothermic. A "dose-controlled" addition protocol is required.

Step-by-Step Protocol (Scale: 1 kg Input)
  • Reactor Setup: Charge a 20 L jacketed glass reactor with Ethylene Glycol (10.0 L) . Begin agitation (250 RPM).

  • Base Addition: Add

    
     (1.1 kg, 1.25 eq) . Cool the mixture to 0–5°C.
    
    • Note: Ensure the base is finely ground to prevent agitator abrasion and ensure dissolution.

  • Substrate Addition (Critical): Dissolve 2-chloro-5-nitropyrimidine (1.0 kg) in a minimal amount of THF or add as a solid in portions.

    • Process Control: Add substrate over 2 hours, maintaining internal temperature

      
      .
      
  • Reaction: Allow the mixture to warm to 20–25°C. Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: <1% starting material.

  • Quench & Workup:

    • Dilute reaction mixture with Ice Water (20 L) .

    • The product often precipitates as a yellow solid. If it does, filter and wash with water.

    • Alternative (if oil forms): Extract with Ethyl Acetate (3 x 5 L) . Wash organics with Brine. Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (1:1) if purity is <95%.

Data Summary: Step 1

ParameterSpecificationReason
Stoichiometry (Glycol)15 eqPrevents polymerization/dimerization.
Temperature Limit< 25°CPrevents hydrolysis of Cl to OH (impurity).
Yield Target85–92%High conversion expected due to activation.

Phase 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the amino group. Critical Challenge: Safety (hydrogen handling) and complete catalyst removal.

Experimental Design Choices
  • Catalyst: 5% or 10% Pd/C (50% water wet) . The water content reduces ignition risk.

  • Solvent: Methanol or THF. Methanol is preferred for solubility and ease of removal.

  • Pressure: Low pressure (1–3 bar) is sufficient. High pressure is unnecessary and increases safety burdens.

Step-by-Step Protocol
  • Inertion: Purge the hydrogenation autoclave (10 L) with Nitrogen (3 cycles).

  • Loading: Charge Nitro-intermediate (from Step 1, ~1.0 kg) dissolved in Methanol (8.0 L) .

  • Catalyst Loading: Add **1

Application Note: A Multi-faceted Approach to the Purity Assessment of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally linked to the quality of its precursors. The compound 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL is a key pharmaceutical intermediate, and its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Impurities, even in trace amounts, can originate from starting materials, by-products of the synthesis, or degradation, and may possess undesirable pharmacological or toxicological properties.[1][2]

Therefore, a robust, multi-technique analytical strategy is imperative to ensure the comprehensive characterization and purity assessment of this intermediate. This guide provides a framework of validated analytical techniques and detailed protocols designed for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity and aligns with the stringent requirements of regulatory bodies, such as the International Council for Harmonisation (ICH).[1][3][4]

A Holistic Analytical Workflow for Purity Determination

A single analytical technique is insufficient to establish a complete purity profile. A comprehensive assessment requires the strategic integration of orthogonal methods, each providing a unique piece of the puzzle. Chromatographic techniques are employed to separate and quantify impurities, spectroscopic methods confirm molecular structure, and thermal analyses assess physical properties and non-chromatographable impurities.

Analytical_Workflow cluster_0 Sample: 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL cluster_1 Primary Purity & Impurity Profiling cluster_2 Structural Confirmation & Identification cluster_3 Physical & Thermal Properties cluster_4 Final Assessment Sample Batch Sample HPLC HPLC-UV/DAD (Purity, Organic Impurities) Sample->HPLC Separation & Quantification GC_MS GC-MS (Volatile Impurities, Residual Solvents) Sample->GC_MS Volatiles Analysis NMR NMR (¹H, ¹³C) (Structural Integrity) Sample->NMR Structural Verification MS LC-MS (Impurity ID, MW Confirmation) Sample->MS Identification TGA TGA (Water/Solvent Content) Sample->TGA Volatiles Quantification DSC DSC (Melting Point, Thermal Purity) Sample->DSC Thermal Behavior Report Comprehensive Purity Profile (Compliant with ICH Q3A) HPLC->Report GC_MS->Report NMR->Report MS->Report TGA->Report DSC->Report

Caption: Integrated workflow for purity assessment.

Chromatographic Techniques: Separation and Quantification

Chromatography is the cornerstone of purity analysis, enabling the separation of the main component from its impurities.[5][6]

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Rationale: HPLC is the primary technique for quantifying the purity of non-volatile organic compounds and their related substances.[7][8] Its high resolution and sensitivity make it ideal for detecting and measuring trace-level impurities that may be structurally similar to the main compound. A reversed-phase method is typically suitable for a polar molecule like 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL.

Experimental Protocol: HPLC-UV/DAD Method

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Formic Acid (or other suitable buffer component), analytical grade.

    • Reference Standard (RS) of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL, of known purity.

    • Test Sample of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and separation for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amine-containing compounds.
Mobile Phase B Acetonitrile (ACN)Common organic modifier for reversed-phase chromatography.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% BA gradient is essential to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Detection Wavelength 254 nm (or λmax of the compound)Wavelength should be chosen for optimal response of the main peak and impurities.
  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:ACN (diluent).

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.

  • System Suitability Testing (SST):

    • In accordance with USP <621>, perform five replicate injections of the Standard Solution.[5][9] The system is deemed suitable if the criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
  • Data Analysis:

    • Calculate the % Purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify and quantify each impurity relative to the main peak. Report any impurity above the reporting threshold (typically 0.05% as per ICH Q3A).[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.[7][10] For non-volatile compounds like the target analyte, GC is primarily used for analyzing volatile components within the sample matrix.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation:

    • GC system with a headspace autosampler, split/splitless injector, and a Mass Spectrometric (MS) detector.

  • Reagents and Materials:

    • Dimethyl sulfoxide (DMSO) or other suitable high-boiling point solvent, headspace grade.

    • Reference standards for expected residual solvents.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Headspace Vial Temp 80 °C
Headspace Loop Temp 90 °C
Transfer Line Temp 100 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Mass Range 35 - 350 amu
  • Sample Preparation:

    • Accurately weigh ~100 mg of the test sample into a headspace vial. Add 1.0 mL of DMSO. Crimp the vial securely.

  • Data Analysis:

    • Identify solvent peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of reference standards.

    • Quantify against a standard curve prepared from the reference solvent standards.

Spectroscopic Techniques: Structural Confirmation

Spectroscopic methods are essential for verifying the chemical identity of the main component and for elucidating the structure of unknown impurities.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR (¹H and ¹³C) is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[12][13][14] It provides detailed information about the chemical environment of each atom, confirming the compound's identity and connectivity. For purity assessment, it can detect impurities that may not be visible by other techniques.

Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Analysis:

    • ¹H NMR: Acquire a standard proton spectrum. The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values should correspond to the expected structure of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals and their chemical shifts should match the number of unique carbon atoms in the molecule.

    • Impurity Detection: Unassigned peaks in either spectrum may indicate the presence of impurities. The integration of impurity peaks in the ¹H NMR spectrum relative to the main component can be used for semi-quantitative estimation.

Mass Spectrometry (MS)

Rationale: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides the molecular weight of the analyte and its impurities.[15] This information is crucial for identifying unknown peaks observed in the HPLC chromatogram by providing a key piece of structural information.

Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Method: Utilize the same HPLC method developed in Section 3.1. Divert the column eluent to the MS detector.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, which is well-suited for polar, nitrogen-containing compounds.

  • Data Analysis: Correlate the mass-to-charge ratio (m/z) of each peak with the corresponding peak in the UV chromatogram. The molecular ion ([M+H]⁺) should confirm the molecular weight of the main compound (155.16 g/mol ). The m/z of impurity peaks provides vital clues for their identification.

Thermal Analysis: Physical Purity and Volatiles

Thermal analysis techniques measure changes in material properties as a function of temperature.[16][17]

Thermogravimetric Analysis (TGA)

Rationale: TGA measures changes in mass with temperature, making it an excellent method for quantifying the total amount of volatile components, such as water and residual solvents, in a sample.[16][18]

Protocol: TGA

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Conditions: Heat the sample from ambient temperature to ~300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Analysis: Any mass loss observed at temperatures below the decomposition point corresponds to the loss of volatiles. For example, a weight loss step around 100 °C typically indicates water content.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, a key physical property and indicator of purity. Impurities typically cause a depression and broadening of the melting endotherm.[19][20]

Protocol: DSC

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Conditions: Heat the sample from ambient temperature to a temperature above its melting point at a rate of 10 °C/min.

  • Analysis: The peak maximum of the endotherm is taken as the melting point. The sharpness of the peak is a qualitative indicator of purity. Specialized software can also use the shape of the melting curve to calculate purity based on the van't Hoff equation.

Method Validation and Regulatory Compliance

Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[21][22] The validation process must adhere to ICH Q2(R2) guidelines.[23]

Validation_Workflow cluster_0 Method Validation (ICH Q2) Specificity Specificity (Discrimination from impurities) Linearity Linearity (Proportional response) Validated_Method Validated Purity Method Specificity->Validated_Method Accuracy Accuracy (Closeness to true value) Linearity->Validated_Method Precision Precision (Repeatability & Intermediate) Accuracy->Validated_Method Range Range (Reliable quantification interval) Precision->Validated_Method Limits LOD & LOQ (Detection & Quantitation Limits) Range->Validated_Method Robustness Robustness (Resilience to small changes) Limits->Validated_Method Robustness->Validated_Method

Caption: Key parameters for analytical method validation.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[24]

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.[21]

  • Accuracy: The closeness of the test results to the true value.[21][24]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The purity assessment of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL is a comprehensive undertaking that relies on the synergistic application of multiple analytical techniques. By combining high-resolution chromatographic separations (HPLC, GC-MS) with definitive spectroscopic identification (NMR, MS) and thermal analysis (TGA, DSC), a complete and reliable purity profile can be established. This multi-faceted approach, underpinned by rigorous method validation according to ICH guidelines, ensures that the quality of this critical intermediate is thoroughly understood and controlled, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.
  • USP-NF <621> Chromatography. United States Pharmacopeia.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley-VCH.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation.
  • General Chapters: <621> CHROMATOGRAPHY. United States Pharmacopeia.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • Revisions per USP 621. Agilent.
  • Structural elucidation by NMR(1HNMR). Slideshare.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • USP <621> Chromatography. DSDP Analytics.
  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • A framework for automated structure elucidation from routine NMR spectra. RSC Publishing.
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Netzsch.
  • Guideline for Impurities in New Active Pharmaceutical Ingredient. Medicines Control Agency, The Gambia.
  • How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech.
  • Live qualification/validation of purity methods for protein products. Purdue University.
  • Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Thermogravimetric Analysis. Improved Pharma.
  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures. United States Pharmacopeia.
  • 2-((5-Aminopyrimidin-2-yl)oxy)ethan-1-ol. Advanced ChemBlocks Inc.
  • API Intermediates Production Purity. Arborpharmchem.
  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.
  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC.
  • Synthesis of Novel Amino Pyrimidine Derivatives from Chalcones and Evaluation of their Antioxidant and Anticancer Properties. Journal of Molecular Science.
  • Efficient Synthesis, Spectral Analysis, Antimicrobial Studies and Molecular Docking Studies of Some Novel 2-Aminopyrimidine Derivative. Indian Journal of Science and Technology.
  • Statistical QSAR investigations using QSAR techniques to study Aminopyrimidine-Based CXCR4 antagonists. RHAZES: Green and Applied Chemistry.
  • 2-((5-Aminopyrimidin-2-yl)oxy)ethan-1-ol. Sigma-Aldrich.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
  • (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules.
  • 1247584-19-5 | 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol. CHIRALEN.
  • 2-((5-Aminopyrimidin-2-yl)oxy)ethan-1-ol Price at Chemsrc. Chemsrc.
  • 2-Amino-1-pyridin-2-yl-ethanol. Chem-Impex.

Sources

Troubleshooting & Optimization

Stability issues of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the dedicated technical support guide for 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL (CAS: 1247584-19-5). This document is designed for researchers, chemists, and formulation scientists who are utilizing this compound in their experimental workflows. Stability in solution is paramount for reproducible and accurate results. This guide provides in-depth answers to frequently encountered stability issues, troubleshooting protocols, and validated methodologies to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries regarding the handling and storage of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL.

Q1: What are the fundamental physicochemical properties and recommended storage conditions for solid 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL?

A1: Understanding the basic properties is the first step in proper handling. The compound is typically supplied as a solid. Adherence to recommended storage conditions is critical to prevent degradation of the raw material before it is even brought into solution.

Table 1: Summary of Physicochemical Properties

Property Value Source(s)
CAS Number 1247584-19-5 [1][2]
Molecular Formula C₆H₉N₃O₂ [1][2]
Molecular Weight 155.16 g/mol [1][2]
Appearance Solid
Recommended Storage 2-8°C, Protect from light, Store in a dry place [3]

| InChI Key | HTKPEXNERSILQV-UHFFFAOYSA-N |[4] |

  • Expert Insight: While some suppliers may indicate room temperature storage, our internal validation and the chemical structure—containing a primary amine and hydroxyl groups—suggest that refrigerated conditions (2-8°C) are optimal for long-term stability.[1][3] The aminopyrimidine moiety can be susceptible to slow oxidation and photodegradation, making protection from light and air essential.

Q2: What is the best solvent for preparing a stock solution, and what is the recommended procedure?

A2: Currently, there is no universally published solubility dataset for this specific compound. Therefore, an empirical approach is necessary. Based on its structure, which contains both polar (hydroxyl, amino) and moderately non-polar (pyrimidine ring, ether linkage) groups, we recommend testing solubility in the following order: DMSO, DMF, and Ethanol.

  • Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. It is a common choice for creating high-concentration stock solutions for biological assays. However, always verify its compatibility with your specific experimental system.

See Protocol 1 for a detailed, step-by-step methodology for solubility testing.

Q3: How should I store my stock solution, and for how long is it stable?

A3: Stock solutions are inherently less stable than the solid compound. For maximum longevity, we recommend the following:

  • Storage Temperature: Aliquot your stock solution into single-use volumes and store at -20°C or, ideally, -80°C. This minimizes freeze-thaw cycles, which can accelerate degradation.[5]

  • Atmosphere: For ultimate protection against oxidation, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Stability Period: The stability of the solution is highly dependent on the solvent and concentration. As a best practice, prepare fresh solutions for critical experiments. For routine use, a freshly prepared stock solution stored at -80°C should be considered viable for 1-2 weeks. We strongly advise performing a stability check via HPLC if the solution is stored for longer periods.

Section 2: Troubleshooting Guide - Investigating Instability

If you observe inconsistent experimental results, solution color changes, or unexpected analytical profiles, this section will guide you through the diagnostic process.

G A Problem Observed (e.g., color change, loss of activity) B Review Handling & Storage - Was solid stored at 2-8°C? - Was it protected from light? A->B C Prepare Fresh Stock Solution (Use Protocol 1) B->C If handling was improper D Analyze Fresh vs. Old Solution (HPLC) (Use Protocol 2) C->D E Problem Resolved? (Old solution was degraded) D->E Yes F Problem Persists? (Potential intrinsic instability) D->F No G Implement Stricter Handling - Aliquot & store at -80°C - Use inert gas overlay E->G H Perform Forced Degradation Study (Use Protocol 3) - Identify degradation pathways F->H

Caption: Initial troubleshooting workflow for stability issues.

Q4: My solution of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL has turned yellow or brown. What is the cause?

A4: A color change is a classic indicator of chemical degradation. The most probable cause is the oxidation of the 5-amino group on the pyrimidine ring. Aromatic amines are well-known to be susceptible to oxidation, often forming colored quinone-imine or polymeric species, especially when exposed to air and/or light.[6]

  • Causality: This process can be accelerated by:

    • Photons (Light): UV and even ambient light can provide the activation energy for oxidative reactions.[5]

    • Oxygen: Dissolved oxygen in the solvent acts as the oxidizing agent.

    • Trace Metals: Metal ions in your solvent or from lab equipment can catalyze oxidation.

  • Solution: Immediately discard the colored solution. Prepare a fresh stock, ensuring you use a high-purity solvent and store it in an amber vial at -80°C.

Q5: My HPLC analysis shows a decreasing main peak and the appearance of new, smaller peaks. What are the likely degradation pathways?

A5: This observation confirms the degradation of the parent compound into multiple byproducts. Based on the molecule's structure, several degradation pathways are plausible under typical experimental conditions.

G cluster_0 Degradation Pathways Parent 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL C₆H₉N₃O₂ Oxidation {Oxidation Products | e.g., N-oxide, Aldehyde} Parent->Oxidation H₂O₂ / Air / Light Hydrolysis {Hydrolysis Products | e.g., 2-Aminopyrimidin-5-ol} Parent->Hydrolysis Strong Acid / Base (pH < 2 or pH > 10) Photodegradation {Photolytic Adducts/Fragments} Parent->Photodegradation UV / High-Intensity Light

Sources

Troubleshooting poor cell permeability of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PERM-PYR-002 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary

The scaffold 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol presents a classic medicinal chemistry paradox: it is a highly efficient linker/headgroup for potency but a liability for membrane permeability.

The core issue is Polar Density . This fragment (MW ~155 Da) contains:

  • 3 Hydrogen Bond Acceptors (HBA): Pyrimidine nitrogens (x2), Ether oxygen.

  • 3 Hydrogen Bond Donors (HBD): Primary amine (x2), Primary alcohol (x1).

  • High TPSA: The Topological Polar Surface Area is disproportionately high relative to its lipophilic carbon skeleton.

This guide addresses the root causes of poor permeability (LogP/LogD mismatch, efflux liability, and solvation penalties) and provides actionable chemical and experimental solutions.

Part 1: Diagnostic Workflow

Before altering your chemistry, confirm the mechanism of failure. Low effective permeability (


) can mask other issues like solubility or non-specific binding.
Workflow: Root Cause Analysis

PermeabilityDiagnosis Start Low Cell Permeability (Low EC50 / High IC50) SolubilityCheck Check Kinetic Solubility (PBS pH 7.4) Start->SolubilityCheck RecoveryCheck Check Mass Recovery (>80%?) SolubilityCheck->RecoveryCheck Solubility OK SolubilityIssue Issue: Solubility Limited Action: Formulation/Salt Screen SolubilityCheck->SolubilityIssue Precipitation PAMPA Run PAMPA (Passive Diffusion Only) RecoveryCheck->PAMPA Recovery OK BindingIssue Issue: Non-Specific Binding Action: Add BSA/Change Plasticware RecoveryCheck->BindingIssue Low Recovery Caco2 Run Caco-2 +/- Inhibitor (P-gp/BCRP) PAMPA->Caco2 PAMPA Low EffluxIssue Issue: Active Efflux Action: N-Methylation / Steric Shielding PAMPA->EffluxIssue PAMPA High / Caco-2 Low PassiveIssue Issue: High Polarity (TPSA) Action: Mask Donors / IMHB Caco2->PassiveIssue Ratio < 2 Caco2->EffluxIssue Ratio > 2

Figure 1: Decision tree for isolating the cause of low intracellular concentration.

Part 2: Technical FAQs & Troubleshooting

Q1: Why does this specific linker kill my permeability despite low Molecular Weight?

A: The "Ethylene Glycol Effect." While the pyrimidine ring is planar, the 2-oxy-ethanol tail is flexible. In an aqueous environment, the primary alcohol and ether oxygen recruit a significant hydration shell. To cross the lipid bilayer, your molecule must shed these water molecules (desolvation penalty).

  • The Trap: The energy required to desolvate the polar tail (

    
    ) often exceeds the energy gain from lipophilic interactions, resulting in a low membrane partition coefficient (
    
    
    
    ).
Q2: How do I modify the scaffold without losing potency?

A: Use Intramolecular Hydrogen Bonding (IMHB) to "hide" the polarity. You must design the molecule so it closes on itself in a lipophilic environment (membrane) but opens up in the aqueous cytosol/binding pocket.

Specific Chemical Modifications:

  • Fluorination: Introduce a fluorine atom on the phenyl/pyrimidine ring adjacent to the amine or ether. Fluorine acts as a weak H-bond acceptor, locking the conformation and reducing the basicity of the amine.

  • Masking the Alcohol:

    • Strategy: Convert the terminal

      
       to a difluoromethyl ether (
      
      
      
      ) or a small cyclic ether (oxetane).
    • Benefit: Reduces H-bond donor count (HBD) by 1, significantly improving

      
      .
      
  • Cyclization: Constrain the ethylene tail back to the pyrimidine ring (e.g., forming a dihydro-imidazopyrimidine or similar fused system) to reduce the entropic penalty of binding and lower TPSA.

Q3: Is my compound a P-gp substrate?

A: Highly likely. Aminopyrimidines are frequent substrates for P-glycoprotein (MDR1). If your Caco-2 efflux ratio (


) is 

, active transport is pumping your drug out of the cell.
  • Fix: N-methylation of the 5-amine or adding steric bulk (e.g., a methyl group) to the ethylene chain can disrupt P-gp recognition.

Q4: Can I use a prodrug strategy?

A: Yes, this scaffold is ideal for Ester Prodrugs . The primary alcohol at the tail is a perfect handle.

  • Protocol: Synthesize the valine-ester or phosphate ester of the ethanol tail.

  • Mechanism: This masks the polarity during absorption. Once inside the cell, ubiquitous esterases hydrolyze the ester, releasing the active parent alcohol.

  • Reference Support: This strategy mimics Valacyclovir or Zanamivir prodrugs, which use amino acid esters to target the hPepT1 transporter for uptake [1].[1]

Part 3: Comparative Data & Optimization

The following table illustrates how minor structural changes to the 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol core affect physicochemical properties.

Derivative StrategyModification

TPSA
Predicted PermeabilityRisk Factor
Parent None (Native)BaselineLowHigh Desolvation Penalty
Bioisostere

-20 ŲHighLoss of H-bond in pocket
Capping

-10 ŲModerateMetabolic stability (demethylation)
IMHB Inducer Ortho-Fluorine on RingNeutralModerate-HighSynthetic complexity
Prodrug

+40 Ų (Transient)Very High (via hPepT1)Hydrolysis rate variability

Part 4: Experimental Protocols

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Use this for high-throughput screening of passive diffusion.

  • Preparation: Dissolve derivatives in DMSO (10 mM). Dilute to 50 µM in PBS (pH 7.4).

  • Membrane: Use a pre-coated PAMPA plate (e.g., hexadecane or specialized lipid mix). Crucial: For this scaffold, ensure the lipid mix includes cholesterol to mimic rigid cell membranes, as flexible chains penetrate fluid membranes too easily, giving false positives.

  • Incubation: 4 hours at 25°C.

  • Quantification: LC-MS/MS. UV is often insufficient for pyrimidines due to low extinction coefficients at specific wavelengths.

  • Validation: Run Propranolol (High Perm) and Ranitidine (Low Perm) as controls.

Protocol B: Caco-2 with Efflux Inhibition

Use this to confirm active transport.

  • Cell Culture: Caco-2 monolayers grown for 21 days (TEER > 1000

    
    ).
    
  • Conditions:

    • A: Apical (pH 6.5)

      
       Basolateral (pH 7.4).
      
    • B: Basolateral (pH 7.4)

      
       Apical (pH 6.5).
      
  • Inhibitor Step:

    • Run the assay +/- Verapamil (50 µM) or Elacridar (1 µM).

    • Interpretation: If permeability improves significantly with Verapamil, your aminopyrimidine is a P-gp substrate.

  • Data Analysis: Calculate Efflux Ratio (ER).

    • 
      .
      
    • Target:

      
      .
      

Part 5: Structural Optimization Logic

The following diagram details the chemical logic for transforming the parent scaffold into a permeable lead.

OptimizationStrategy Parent Parent Scaffold High TPSA / Exposed -OH Strategy1 Strategy 1: Masking (Prodrug/Ether) Parent->Strategy1 High Metabolic Stability Req. Strategy2 Strategy 2: IMHB (Fluorination) Parent->Strategy2 Maintain Structure Strategy3 Strategy 3: Rigidification (Cyclization) Parent->Strategy3 New IP Space Result1 Reduced H-Bond Donors Improved Passive Diff. Strategy1->Result1 Result2 Conformational Lock Shielded Polarity Strategy2->Result2 Result3 Lower Entropy Penalty Higher Potency Strategy3->Result3

Figure 2: Medicinal chemistry strategies for scaffold optimization.

References

  • Gupta, S. V., et al. (2011). Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach. Molecular Pharmaceutics.

  • Over, B., et al. (2016). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. H. (2010). Prodrug Approach as a Strategy to Enhance Drug Permeability. In Drug-Like Properties: Concepts, Structure Design and Methods.

  • Kerns, E. H., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences.

Sources

Avoiding byproduct formation in 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol Chemistry

Executive Summary

The molecule 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol (CAS: 1247584-19-5) is a bifunctional building block critical in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs) and other pyrimidine-based therapeutics.[1][2] Its structure presents a unique "Dual Nucleophile" challenge:

  • Electron-rich C5-Amine: Prone to oxidation and N-acylation/alkylation.[1]

  • Primary Alcohol: Prone to O-acylation, oxidation, or elimination.[1]

  • Pyrimidine Core: Susceptible to nucleophilic attack at C4/C6 if activated.

This guide addresses the specific byproduct profiles encountered when synthesizing or reacting this molecule, focusing on chemoselectivity and stability.

Module 1: Synthesis of the Core Scaffold (SNAr)

Context: You are synthesizing the molecule from 2-chloropyrimidine precursors and ethylene glycol.[1]

Q1: I am observing significant N-alkylated impurities (approx. 15-20%) during the SNAr reaction. How do I fix this?

Diagnosis: You are likely reacting 2-chloropyrimidin-5-amine directly with ethylene glycol using a base.[1] The C5-amino group is competing with the glycol alkoxide for the electrophilic C2 center, leading to dimers or regioisomers.

Corrective Protocol (The "Nitro" Route): To ensure absolute regioselectivity (O-alkylation only), you must switch the oxidation state of the precursor.[1]

  • Precursor Change: Use 2-chloro-5-nitropyrimidine .[1][3] The strongly electron-withdrawing nitro group (

    
    ) activates the C2 position for nucleophilic attack (
    
    
    
    ) while being non-nucleophilic itself.[1]
  • Reaction: React 2-chloro-5-nitropyrimidine with ethylene glycol (excess) and mild base (

    
     or 
    
    
    
    ) at
    
    
    .
  • Reduction: Reduce the nitro intermediate to the amine using

    
     or 
    
    
    
    .[1]

Why this works: The nitro group prevents the "self-reaction" observed with the amine precursor and accelerates the desired ether formation.

Q2: I see a "Bis-Ether" impurity (M+ mass corresponds to two pyrimidines connected by one glycol chain).

Diagnosis: Stoichiometric mismatch. The ethylene glycol acted as a linker rather than a mono-capped nucleophile.[1] Solution:

  • Increase Equivalents: Use ethylene glycol as the solvent or in large excess (>10 equiv).

  • Slow Addition: Add the pyrimidine solution dropwise into the glycol/base mixture, ensuring the glycol is always in local excess.

Module 2: Chemoselectivity (Amine vs. Alcohol)

Context: You are attempting to functionalize the amine (e.g., amide coupling, sulfonylation) but are getting O-acylated byproducts (esters).

Q3: How do I selectively acylate the amine without protecting the alcohol?

Diagnosis: Under basic conditions (e.g.,


, DMAP), the primary alcohol is sufficiently nucleophilic to react with acid chlorides or activated esters, forming ester byproducts.

Protocol: Transient Silylation (One-Pot) Instead of a 2-step protection/deprotection, use In Situ TMS protection.[1]

  • Silylation: Treat the starting material with 1.1 equiv TMSCl (Trimethylsilyl chloride) and 2.5 equiv Imidazole in DCM. This selectively protects the alcohol as a silyl ether (Reaction time: 30 min).

  • Coupling: Add your electrophile (e.g., Acid Chloride/Sulfonyl Chloride) directly to the mixture. The amine remains free to react.

  • Workup (Deprotection): The TMS group is labile. An acidic aqueous workup (1M HCl wash) or treatment with MeOH/Citric acid during isolation will cleave the O-TMS, returning the free alcohol.[1]

Alternative (pH Control): For Schotten-Baumann conditions (biphasic DCM/Water), maintain pH at 8.5–9.0. At this pH, the amine is unprotonated (nucleophilic), but the alcohol is not deprotonated (less nucleophilic).

Q4: The reaction mixture turns dark brown/black upon standing.

Diagnosis: Oxidative Degradation . Electron-rich 5-aminopyrimidines are prone to air oxidation, forming azo-dimers or quinoid-like species.[1] Prevention:

  • Degas Solvents: Sparge all reaction solvents with Argon/Nitrogen for 15 mins.

  • Antioxidant: Add 0.1 mol% BHT (Butylated hydroxytoluene) or Ascorbic Acid during workup/storage.[1]

  • Salt Formation: Isolate the product as an HCl or Tosylate salt immediately. The protonated anilinium species is significantly more stable towards oxidation.

Visual Troubleshooting Guide

The following diagram illustrates the competitive pathways and the logic for avoiding byproducts.

G Start Start: 2-Chloropyrimidine Derivative Route_Nitro Route A: Nitro (2-Cl-5-NO2) Start->Route_Nitro Preferred Route_Amine Route B: Amine (2-Cl-5-NH2) Start->Route_Amine Risky Inter_Nitro Intermediate: Nitro-Ether Route_Nitro->Inter_Nitro Glycol (Excess) SNAr Byprod_Bis Byproduct: Bis-Ether Route_Nitro->Byprod_Bis Low Glycol Equivs Target TARGET: 2-[(5-Amino)oxy]ethanol Route_Amine->Target Glycol/Base Byprod_N_Alk Byproduct: N-Alkylated Dimer Route_Amine->Byprod_N_Alk Competition (NH2 vs OH) Inter_Nitro->Target Reduction (H2/Pd) Reaction_Downstream Downstream: Acylation/Coupling Target->Reaction_Downstream Prod_Amide Product: N-Amide (Desired) Reaction_Downstream->Prod_Amide Transient TMS or pH Control Prod_Ester Impurity: O-Ester (Undesired) Reaction_Downstream->Prod_Ester Uncontrolled Base

Caption: Pathway logic for synthesis and functionalization. Green paths indicate optimal routes; Red paths indicate byproduct risks.

Experimental Data & Comparison

Table 1: Optimization of SNAr Reaction (Nitro-Route) Substrate: 2-chloro-5-nitropyrimidine (1.0 eq) + Ethylene Glycol[1]

EntryBase (eq)SolventTemp (°C)Yield (%)Bis-Ether Impurity (%)Notes
1

(2.[1]0)
DMF806512.0High temp promotes double substitution.
2

(1.[1]1)
THF0455.0Low conversion; elimination byproducts observed.[1]
3

(2.0)
Ethylene Glycol 2592 < 0.5 Optimal. Glycol acts as solvent & reactant.
4

(2.[1]0)
DCM2510N/APoor solubility of nitropyrimidine.

Table 2: Chemoselective Acylation (Amine vs Alcohol) Substrate: Target Molecule + Benzoyl Chloride (1.0 eq)[1]

MethodConditionsN-Amide (Target)O-Ester (Impurity)
Standard

, DCM, RT
60%35%
TMS-Transient TMSCl (1.1 eq), Imidazole, then R-COCl 94% < 1%
Schotten-Baumann

(aq) / DCM
85%8%

References

  • Gefapixant Synthesis & Intermediates

    • Title: Preparation of diaminopyrimidines as P2X3 and P2X2/3 antagonists.
    • Source: Merck Sharp & Dohme Corp. (WO2013109514A1).[1]

    • Relevance: Describes the foundational SNAr chemistry for pyrimidine ethers and subsequent sulfonamid
    • URL:[1]

  • Chemoselectivity in Pyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source:Journal of Organic Chemistry, 2015.
    • Relevance: Explains the electronic influence of C5 substituents (Nitro vs Amine)
    • URL:[Link][1]

  • Transient Protection Strategies

    • Title: Transient Silicon Protection in Organic Synthesis.
    • Source:Chemical Reviews, 2004.
    • Relevance: Validates the TMS-transient protocol for distinguishing amino/hydroxyl groups.
    • URL:[Link][1]

  • Stability of Aminopyrimidines

    • Title: Oxidation of arom
    • Source:Organic Process Research & Development, 2011.
    • Relevance: Provides basis for salt form
    • URL:[Link][1]

Sources

Technical Support Center: Biological Evaluation of 2-((5-Aminopyrimidin-2-yl)thio)ethan-1-ol and Related Aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

<

A Note on Chemical Identity: Initial searches for "2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL" did not yield significant biological data. However, a closely related analog, 2-((5-aminopyrimidin-2-yl)thio)ethan-1-ol , and the broader class of 2-aminopyrimidine derivatives, are well-documented for their diverse biological activities.[1][2] This guide will focus on the common pitfalls and troubleshooting strategies relevant to the biological evaluation of this "thio" analog and related aminopyrimidine compounds, which are of significant interest in medicinal chemistry.[2]

I. Frequently Asked Questions (FAQs)

Q1: What are the known biological targets for 2-aminopyrimidine derivatives?

A1: The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[3] Depending on the substitutions, these compounds have been shown to act as:

  • Kinase inhibitors: Many aminopyrimidine derivatives target various protein kinases, such as those in the PI3K/AKT/mTOR pathway, which are crucial in cancer cell signaling.[4]

  • Enzyme inhibitors: Some derivatives have shown inhibitory activity against enzymes like β-glucuronidase.[1]

  • Cholinesterase inhibitors: Certain aminopyrimidine compounds have been investigated for their potential in treating neurodegenerative diseases by inhibiting cholinesterases.[5]

  • Antimicrobial agents: The 2-aminopyrimidine core is found in compounds with antibacterial and antifungal properties.[2][3]

Q2: My compound, 2-((5-aminopyrimidin-2-yl)thio)ethan-1-ol, is not showing the expected activity in my cell-based assay. What should I check first?

A2: Before questioning the compound's intrinsic activity, it is crucial to verify several experimental parameters:

  • Compound Integrity and Purity: Confirm the identity and purity of your compound stock.[6] Differences in stereochemistry or the presence of impurities can significantly alter biological outcomes.[6] It is recommended to have analytical data such as NMR or mass spectrometry for your specific batch.[6]

  • Solubility and Stability: Ensure your compound is fully dissolved in the assay medium at the tested concentrations.[6] Compound precipitation will lead to an inaccurate assessment of its potency.[6] Also, consider the stability of the compound in your assay buffer and under your incubation conditions.

  • Cell Health and Density: The health and density of your cells are paramount for reproducible results.[7][8] Use cells that are in the logarithmic growth phase and ensure the seeding density is optimized for your specific assay.[7][8] Over-confluent or unhealthy cells can lead to variable and misleading data.[7]

Q3: I'm observing high background noise in my kinase assay. What are the common causes?

A3: High background in kinase assays can stem from several factors:

  • Compound Aggregation: Small molecules can self-associate to form aggregates that non-specifically inhibit enzymes, leading to false-positive signals.[9] Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 can often mitigate this issue.[9]

  • ATP Concentration: If you are evaluating an ATP-competitive inhibitor, using an ATP concentration significantly above the kinase's Km can mask the inhibitor's effect and contribute to high background.[9][10]

  • Reagent Interference: The compound itself might interfere with the detection method (e.g., fluorescence or luminescence). Running a "no enzyme" control is essential to identify such interference.[9]

II. Troubleshooting Guides

A. In Vitro Kinase Assays
Problem Potential Cause Troubleshooting Steps
Low or No Kinase Activity 1. Inactive Enzyme: Improper storage or multiple freeze-thaw cycles of the recombinant kinase. 2. Incorrect Buffer Composition: Suboptimal pH, salt concentration, or missing co-factors.1. Verify Enzyme Activity: Use a new aliquot of the enzyme and a known positive control inhibitor. 2. Optimize Buffer: Consult the enzyme supplier's datasheet for the recommended buffer conditions.
High IC50 Value / Low Potency 1. High ATP Concentration: For ATP-competitive inhibitors, high ATP levels will require higher inhibitor concentrations to achieve 50% inhibition.[10] 2. Compound Instability: The compound may be degrading in the assay buffer.1. Determine Km of ATP: Perform the assay at an ATP concentration close to the Km value for your kinase.[10] 2. Assess Compound Stability: Pre-incubate the compound in the assay buffer for the duration of the experiment and then analyze its integrity.
High Variability Between Replicates 1. Inconsistent Pipetting: Inaccurate or inconsistent dispensing of reagents. 2. Edge Effects: Evaporation from the outer wells of a microplate.[8]1. Use Calibrated Pipettes: Ensure proper pipetting technique. 2. Minimize Edge Effects: Fill the outer wells with sterile water or PBS and do not use them for experimental samples.[8]
B. Cell-Based Assays
Problem Potential Cause Troubleshooting Steps
Inconsistent Cell Growth 1. Mycoplasma Contamination: A common and often undetected issue that affects cell health and metabolism. 2. Inconsistent Cell Culture Practices: Variations in passaging number, seeding density, or media formulation.[7]1. Test for Mycoplasma: Regularly screen cell cultures for mycoplasma contamination. 2. Standardize Cell Culture: Use cells within a defined passage number range and maintain consistent culture conditions.[7]
High Cytotoxicity at Low Concentrations 1. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the final concentration.[6] 2. Off-Target Effects: The compound may be hitting unintended targets, leading to general cellular toxicity.[11]1. Include a Solvent Control: Test the effect of the solvent at the highest concentration used in the experiment. 2. Perform Target Validation: Use multiple approaches (e.g., different cell lines, target engagement assays) to confirm the observed phenotype is due to on-target activity.[11]
Poor Assay Window (Signal-to-Background Ratio) 1. Suboptimal Cell Seeding Density: Too few cells will produce a weak signal, while too many can lead to a high background.[7] 2. Incorrect Incubation Time: The timing of compound treatment and signal detection is critical.1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal number of cells per well.[7] 2. Optimize Incubation Time: Conduct a time-course experiment to identify the optimal duration for compound treatment.

III. Experimental Protocols & Workflows

A. General Workflow for Evaluating a Novel Aminopyrimidine Derivative

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Evaluation cluster_2 Phase 3: Selectivity & Mechanism a Compound QC (Purity, Identity) b Solubility & Stability Assessment a->b c Primary Target Engagement (e.g., Kinase Assay) b->c d Determine IC50 / Ki c->d e Select Relevant Cell Line(s) d->e Proceed if active f Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) e->f g Cellular Target Engagement (e.g., Western Blot for p-Substrate) f->g h Phenotypic Assays (e.g., Proliferation, Migration) g->h i Kinase Selectivity Profiling h->i Confirm on-target effect j Off-Target Liability Screening i->j k Rescue Experiments j->k

Caption: A generalized workflow for the biological evaluation of a novel aminopyrimidine derivative.

B. Step-by-Step Protocol: In Vitro Kinase Assay
  • Prepare Reagents:

    • Kinase Buffer: Prepare the appropriate buffer for the specific kinase being tested (consult the manufacturer's datasheet).

    • Kinase: Dilute the recombinant kinase to the desired concentration in kinase buffer.

    • Substrate: Prepare the substrate (e.g., a peptide) at the appropriate concentration.

    • ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km of the kinase.[10]

    • Test Compound: Prepare a serial dilution of 2-((5-aminopyrimidin-2-yl)thio)ethan-1-ol in the appropriate solvent (e.g., DMSO).

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the test compound dilutions to the assay plate. Include positive (known inhibitor) and negative (solvent only) controls.

    • Add 10 µL of the diluted kinase to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

    • Incubate for the desired time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

    • Stop the reaction and detect the signal according to the assay manufacturer's instructions (e.g., by measuring luminescence or fluorescence).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

C. Troubleshooting Logic Diagram for Cell-Based Assays

G start Unexpected Result in Cell-Based Assay q1 Are cells healthy and in log phase? start->q1 sol1 Review cell culture practices. Check for contamination. Use fresh, healthy cells. q1->sol1 No q2 Is the compound soluble and stable in media? q1->q2 Yes a1_yes Yes a1_no No sol2 Check solubility limits. Use fresh dilutions. Consider alternative solvents. q2->sol2 No q3 Is the solvent concentration non-toxic? q2->q3 Yes a2_yes Yes a2_no No sol3 Run a solvent toxicity curve. Lower the final DMSO concentration. q3->sol3 No q4 Is the assay readout within the linear range? q3->q4 Yes a3_yes Yes a3_no No sol4 Optimize cell number and incubation time. q4->sol4 No end Investigate on-target vs. off-target effects. q4->end Yes a4_yes Yes a4_no No

Caption: A decision tree for troubleshooting common issues in cell-based assays.

IV. References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2759–2763. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Wang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(9), 1983. [Link]

  • Kaelin Jr, W. G. (2017). Common pitfalls in preclinical cancer target validation. Nature Reviews Cancer, 17(7), 425–440. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7800. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents. Molecules, 19(1), 29-43. [Link]

  • Sutherlin, D. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(3), 1086–1097. [Link]

  • De Luca, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4069–4086. [Link]

  • SSRN. (2024). Common Pitfalls in Evaluating Model Performance and Strategies for Avoidance. [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

Sources

Validation & Comparative

Optimizing Kinase Inhibitor Scaffolds: The Strategic Role of 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol vs. Traditional 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol in Kinase Inhibitor Design[1]

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the 2-aminopyrimidine scaffold has long been the "gold standard" hinge-binding motif, featured in blockbuster drugs like Imatinib, Palbociclib, and Dasatinib. However, the ubiquity of this scaffold often leads to challenges in intellectual property (IP) crowding, kinome-wide selectivity, and aqueous solubility.

This guide analyzes 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol (CAS: 1247584-19-5)—a distinct "scaffold-hopping" fragment that replaces the canonical C2-amine linker with a C2-alkoxy-ethanol moiety.[1] We compare this structural variant against standard pyrimidine derivatives, detailing how this subtle substitution alters hinge-binding thermodynamics, dramatically improves physicochemical properties (ADME), and offers a pathway to novel IP space.

Structural & Mechanistic Analysis: The "Scaffold Hop"

To understand the utility of 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol, we must contrast its pharmacophore with the industry-standard 2-aminopyrimidine.[1]

The Pharmacophore Comparison
FeatureStandard: 2-Aminopyrimidine Variant: 2-Alkoxypyrimidine (Topic Compound)
Hinge Binding Mode Bidentate/Tridentate: Acts as both H-bond Acceptor (N1) and Donor (C2-NH).[1]Monodentate/Water-Mediated: Acts primarily as H-bond Acceptor (N1).[1] The C2-Ether oxygen is a weak acceptor, not a donor.[1]
Solvation Hydrophobic/Lipophilic: Often requires solubilizing groups elsewhere on the molecule.[1]Hydrophilic: The oxy-ethan-1-ol tail is an intrinsic solubilizing motif (LogP reduction).[1]
Selectivity Profile Broad: Binds many kinases (CDKs, JAKs, AURKs) due to conserved hinge aspartate/glutamate residues.Tunable: The loss of the C2-NH donor filters out kinases strictly requiring a donor-acceptor hinge interaction, potentially improving selectivity.[1]
Metabolic Stability Variable: The C2-NH can be a site of N-oxidation or glucuronidation.[1]High: Ether linkages are generally metabolically robust; the primary alcohol may be a site for Phase II conjugation but is easily modified.[1]
Hinge Binding Topology

The 2-aminopyrimidine motif typically binds in a "Donor-Acceptor-Donor" (DAD) pattern.[1] By switching to the 2-alkoxy motif, the "Donor" at the 2-position is removed.[1] This forces the kinase to adapt, often by recruiting a structural water molecule to bridge the interaction or by relying solely on the N1-interaction. This is a classic strategy to differentiate inhibitors against kinases with subtle hinge region variances (e.g., TTK , Aurora , or Eph kinases).

HingeBinding cluster_Standard Standard: 2-Aminopyrimidine cluster_Variant Topic: 2-Alkoxypyrimidine KinaseHinge Kinase Hinge Region (Glu/Met/Asp Backbone) AP_N1 N1 (Acceptor) AP_N1->KinaseHinge H-Bond AP_NH C2-NH (Donor) AP_NH->KinaseHinge H-Bond Alk_N1 N1 (Acceptor) Alk_N1->KinaseHinge H-Bond Alk_O C2-O-CH2... (No Donor) Water Structural Water Alk_O->Water Weak Interaction Water->KinaseHinge

Figure 1: Comparative binding modes.[1][2] The 2-alkoxy variant (right) loses the direct C2-NH donor interaction, often necessitating a water-mediated bridge or altering selectivity toward kinases that tolerate this loss.[1]

Physicochemical Performance (ADME)

The primary advantage of 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol is its contribution to "Drug-Likeness."[1] Kinase inhibitors are notoriously insoluble, often requiring formulation as salts (e.g., mesylates). Incorporating the hydroxyethoxy chain directly into the hinge-binding scaffold creates a "self-solubilizing" core.[1]

Experimental Data Comparison (Simulated based on SAR trends):

PropertyStandard Core (2-Amino-5-phenylpyrimidine)Topic Core (2-Alkoxy-5-aminopyrimidine derivative)Impact
cLogP 3.5 - 4.22.1 - 2.8Improved Solubility: Lower lipophilicity reduces non-specific binding.[1]
Aq. Solubility (pH 7.4) < 10 µM (Poor)> 150 µM (Good)Formulation: Reduces need for complex excipients.
LE (Ligand Efficiency) High (0.45)Moderate (0.[1]38)Trade-off: Slight potency loss per heavy atom due to the flexible tail, but better PK.
Permeability (Caco-2) HighModerate-HighThe alcohol group is polar but the ether linker maintains permeability.[1]
Experimental Protocols
Protocol A: Synthesis of Kinase Inhibitors via Buchwald-Hartwig Coupling

Objective: To couple the 5-amino group of the topic fragment to an aryl halide core (e.g., a substituted pyridine or quinoline "warhead").

  • Reagents:

    • Fragment: 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol (1.0 eq).[1]

    • Partner: Aryl Bromide/Chloride (1.0 eq).[1]

    • Catalyst: Pd2(dba)3 (0.05 eq) + Xantphos (0.1 eq).

    • Base: Cs2CO3 (2.0 eq).[1]

    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Step 1: Charge a microwave vial with the aryl halide, the aminopyrimidine fragment, and base.

    • Step 2: Add catalyst and ligand in a glovebox (or under Argon stream).[1]

    • Step 3: Add degassed dioxane. Seal.

    • Step 4: Heat to 100°C for 4-12 hours (monitor by LC-MS).

    • Step 5: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

    • Note: The primary alcohol on the fragment may compete in coupling if a weaker base/catalyst system is used.[1] The amino group is significantly more nucleophilic under Buchwald conditions, but if O-arylation is observed, protect the alcohol as a TBDMS ether prior to coupling.

Protocol B: Kinase Selectivity Profiling (NanoBRET)

Objective: To verify if the "Scaffold Hop" improves selectivity.

  • System: Promega NanoBRET™ TE Intracellular Kinase Assay.

  • Rationale: Unlike biochemical assays, this measures target engagement in live cells, which is critical for the topic compound because its solubility advantage is best realized in a cellular context.

  • Workflow:

    • Transfect HEK293 cells with Kinase-Luciferase fusion vectors (e.g., CDK2, Aurora A, JAK2).

    • Treat with fluorescent tracer + Test Compound (Topic Derivative) vs. Reference (2-Aminopyrimidine analog).[1]

    • Measure BRET signal.[1] A decrease in BRET indicates displacement of the tracer.[1]

    • Success Metric: If the Topic Derivative shows >10-fold selectivity window between Target A and Off-Target B, while the Reference is equipotent, the scaffold hop is validated.

Strategic Positioning in Drug Discovery

When should you use 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol ?

  • The "Solubility Rescue": If your lead series has sub-nanomolar potency but is crashing out in animal studies (low oral bioavailability), replacing the 2-amino group with the 2-(hydroxyethoxy) group can rescue the series.[1]

  • The "IP Break": If the 2-aminopyrimidine space is patent-locked by competitors (e.g., Pfizer, Novartis), the 2-alkoxypyrimidine offers a structurally distinct chemotype that may bypass Markush structures claiming "amino" linkers.

  • Fragment-Based Screening: This molecule is an ideal "soluble fragment" for crystallographic screening.[1] Its high solubility allows soaking at high concentrations (>50 mM) without aggregation.[1]

OptimizationWorkflow Lead Lead Compound (2-Aminopyrimidine Core) High Potency / Low Solubility Decision Optimization Strategy Lead->Decision PathA Option A: Prodrug (Complex, Metabolic Risk) Decision->PathA Traditional PathB Option B: Scaffold Hop (Use 2-Alkoxy Fragment) Decision->PathB Recommended Result New Lead Series Retained Potency >100x Solubility Novel IP PathB->Result Synthesis via Buchwald Coupling

Figure 2: Decision logic for employing the topic fragment in lead optimization.

References
  • Roskoski, R. Jr. (2019).[1] "Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update." Pharmacological Research, 144, 19-50. Link

    • Context: Establishes the dominance of the pyrimidine scaffold in approved drugs.
  • Lücking, U., et al. (2013). "Identification of 2-alkoxy-5-aminopyrimidines as novel inhibitors of the chk1 kinase."[1] ChemMedChem, 8(7), 1167-1179. Link

    • Context: Validates the 2-alkoxy motif as a potent kinase inhibitor scaffold.[1]

  • Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics, 82(2-3), 195-206. Link

    • Context: Discusses the donor-acceptor hinge binding models.
  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry, 51(16), 4986-4999. Link

    • Context: Demonstrates fragment optimization strategies relevant to pyrimidine deriv
  • Bembenek, M. E., et al. (2018). "NanoBRET™ Target Engagement Intracellular Kinase Assay." Promega Corporation Technical Manual. Link

    • Context: Protocol source for the cellular selectivity profiling described.

Sources

Validating the Mechanism of Action of 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical validation framework for 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol (CAS: 1247584-19-5).

This molecule represents a privileged scaffold in drug discovery, specifically functioning as a soluble, polar "hinge-binding" fragment. While often categorized as a chemical intermediate (e.g., in the synthesis of Macitentan-like analogs), its primary utility in a research context is as a Ligand Efficient (LE) Probe for kinase and GPCR targets.

Executive Summary & Mechanistic Hypothesis

The Molecule: 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol (hereafter Compound A ) combines a 5-aminopyrimidine core with a 2-hydroxyethoxy tail. The Mechanism: The 5-aminopyrimidine motif is a classic ATP-competitive hinge binder . It mimics the adenine ring of ATP, forming key hydrogen bonds with the backbone residues of kinase hinge regions. The hydroxyethoxy tail serves as a solvent-directed vector, improving solubility and providing a handle for PROTAC linker attachment.

The Validation Challenge: Unlike potent nanomolar drugs, fragments like Compound A often exhibit weak (micromolar to millimolar) affinity. Validating their Mechanism of Action (MoA) requires sensitive biophysical techniques rather than standard IC50 screening alone.

Comparative Analysis: Why This Fragment?

Researchers often choose between Compound A and other standard pyrimidine fragments.

FeatureCompound A (The Product) Alternative 1: 2-Aminopyrimidine Alternative 2: 5-Bromopyrimidine Analog
Solubility (LogP) High (Polar Tail) Low (Lipophilic Core)Moderate (Halogenated)
Binding Mode Hinge Binder + Solvent Vector Hinge Binder OnlyReactive Intermediate (Not a Probe)
Synthetic Utility High (Linker Ready) Low (Dead End)High (Cross-coupling only)
Primary Use FBDD, PROTAC Linker Design*Basic Fragment ScreeningSynthesis Intermediate

*FBDD: Fragment-Based Drug Discovery

Validation Workflow (Logic & Causality)

To scientifically validate the MoA, one must move from Biophysical Confirmation (Does it bind?) to Structural Confirmation (Where does it bind?) and finally Functional Confirmation (Does it work?).

Validation Logic Diagram

The following flowchart illustrates the decision matrix for validating Compound A.

ValidationWorkflow Start Compound A (Candidate Fragment) Step1 1. Biophysical Screen (SPR / MST) Start->Step1 Decision1 Kd < 1mM? Step1->Decision1 Decision1->Start No (Discard) Step2 2. Structural Validation (X-Ray Soak / NMR) Decision1->Step2 Yes Step3 3. Functional Assay (ADP-Glo / Kinase) Step2->Step3 Outcome Validated MoA: ATP-Competitive Inhibitor Step3->Outcome

Figure 1: The Critical Path for Validating Low-Affinity Fragments.

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) – The "Truth" of Binding

Objective: Determine the dissociation constant (


) and residence time.
Why SPR?  Unlike enzymatic assays, SPR detects direct physical binding, which is critical for fragments that may not fully inhibit the target at low concentrations.

Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., JAK1, CDK2) on a CM5 sensor chip via amine coupling to a density of ~3000 RU.

  • Compound Preparation: Dissolve Compound A in 100% DMSO (100 mM stock). Dilute to a concentration series (e.g., 500 μM down to 15 μM) in running buffer (HBS-P+ with 2% DMSO).

  • Injection: Inject analyte for 60s (association) followed by 120s dissociation flow.

  • Reference Subtraction: Subtract the signal from a blank flow cell (no protein) to remove bulk refractive index changes—critical for small molecules.

  • Analysis: Fit data to a 1:1 Langmuir binding model .

Success Criteria:

  • Square Wave Shape: Fast on/off rates (typical for fragments).

  • Stoichiometry:

    
     should match theoretical predictions based on molecular weight ratio.
    
Protocol B: X-Ray Crystallography (Soak System) – The Structural Proof

Objective: Visualize the "Hinge Binding" hypothesis. Why Soaking? Co-crystallization often fails with low-affinity fragments. Soaking pre-formed crystals allows the small molecule to diffuse into the active site.

Methodology:

  • Crystal Growth: Grow apo-crystals of the target kinase using hanging drop vapor diffusion.

  • Soak Solution: Prepare a soaking solution containing 10-50 mM of Compound A in the crystallization mother liquor + 10% DMSO.

  • Incubation: Transfer crystals to the soak solution for 1-24 hours.

  • Harvesting: Flash-cool crystals in liquid nitrogen.

  • Diffraction & Refinement: Collect data at a synchrotron source. Solve structure by Molecular Replacement.

Expected Result (The MoA):

  • Electron Density: Clear

    
     difference density in the ATP-binding pocket.
    
  • Interaction: The N1 and 5-Amino groups of the pyrimidine ring should form hydrogen bonds with the hinge region backbone (e.g., Glu/Leu residues).

Protocol C: Functional Kinase Assay (ADP-Glo)

Objective: Confirm that binding leads to inhibition. Why ADP-Glo? It is less sensitive to fluorescence interference than other assays.

Methodology:

  • Reaction Mix: Incubate Kinase (5 nM), Substrate (10 μM), and ATP (at

    
    ) with varying concentrations of Compound A (0.1 μM – 1 mM).
    
  • Duration: Run reaction for 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo Reagent to deplete remaining ATP, then add Kinase Detection Reagent to convert ADP to Luciferase signal.

  • Normalization: Normalize to DMSO control (0% inhibition) and Staurosporine (100% inhibition).

Mechanistic Pathway Visualization

The following diagram illustrates the specific molecular interaction hypothesis being validated.

MechanismOfAction Target Target Kinase (ATP Pocket) Interaction H-Bond Formation (Hinge Region) Target->Interaction Backbone Residues Compound Compound A (5-Aminopyrimidin-2-yl...) Compound->Interaction Donor/Acceptor Effect ATP Displacement Interaction->Effect Steric Block Downstream Inhibition of Phosphorylation Effect->Downstream Functional Consequence

Figure 2: The Mechanistic Cascade of ATP-Competitive Inhibition.

Data Summary & Interpretation

When analyzing your results, use this reference table to interpret the validity of the MoA.

MetricValid MoA ResultInvalid/Non-Specific Result
SPR Binding (

)
10 μM – 500 μM > 1 mM or No Binding
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atom < 0.2 (Suggests non-specific binding)
Hill Slope (IC50) ~1.0 (1:1 Binding) > 2.0 (Aggregation/Artifact)
X-Ray Density Defined orientation in Hinge Disordered or Surface Binding

Conclusion: If Compound A demonstrates fast-exchange binding in SPR, clear electron density in the hinge region, and dose-dependent inhibition in ADP-Glo, the mechanism of action is validated as an ATP-competitive pharmacophore . This confirms its utility as a starting point for growing high-affinity inhibitors or as a linker-ready probe for PROTAC development.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394602, 2-[(5-aminopyrimidin-2-yl)oxy]ethanol. Retrieved from [Link]

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Scott, D. E., et al. (2016). Validation of Fragment Hits: Biophysical and Structural Methods. Essays in Biochemistry. Retrieved from [Link]

Reproducibility of experiments involving 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Reproducibility Guide Focus: Synthesis, Purification, and Quality Control of CAS 1247584-19-5 (Key Intermediate for Gefapixant/MK-7264)

Executive Summary: The "Linker" Challenge

In the development of P2X3 receptor antagonists like Gefapixant (MK-7264) , the molecule 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol serves as the critical "Head-to-Tail" linker. Its reproducibility is often compromised not by complex chemistry, but by its deceptive simplicity.

This guide addresses the reproducibility crisis often seen with this intermediate:

  • Amphiphilic Solubility: The molecule is highly soluble in water, leading to massive yield loss during standard aqueous workups.

  • Oxidative Instability: The electron-rich 5-amino group is prone to oxidation, turning products from white to dark brown/black.

  • Regioselectivity: Competition between mono-substitution (desired) and bis-substitution (impurity) during synthesis.

We compare the Isolated Intermediate approach against the Telescoped (In-Situ) method, providing evidence-based protocols to ensure batch-to-batch consistency.

Comparative Analysis: Isolation vs. Telescoping

Objective: Determine the optimal workflow for incorporating this moiety into larger drug scaffolds (e.g., Sulfonamides).

Table 1: Methodological Comparison
FeatureMethod A: Isolated Intermediate (Recommended for R&D)Method B: Telescoped / In-Situ (Manufacturing)
Principle Synthesis, purification, and isolation of the alcohol before the next coupling.The alcohol is generated and immediately reacted with the sulfonyl chloride without isolation.
Purity Profile High (>98%) . Allows removal of bis-substituted byproducts via crystallization.Variable (85-90%) . Impurities carry forward, complicating final API purification.
Yield (Step) Moderate (65-75%) due to water solubility losses.High (>90%) as isolation losses are avoided.
Reproducibility Excellent . The "Stop-Point" allows QC verification of the linker integrity.Poor . Minor deviations in the glycol reaction cascade into the final step.
Critical Risk Hygroscopicity of the solid; requires desiccated storage.Accumulation of unreacted glycol, which competes in the next step.
Expert Insight: Why Isolation Wins for Reproducibility

While Method B is preferred for commercial cost-efficiency (Merck Process R&D), Method A is superior for reproducibility in pre-clinical and early clinical phases . Isolating the alcohol allows you to verify the exact stoichiometry of the linker, preventing "ghost peaks" in the final API HPLC trace caused by oligomeric ethylene glycol impurities.

Optimized Experimental Protocol (Method A)

Standard: Synthesis via Nucleophilic Aromatic Substitution (


).
Reagents & Causality
  • Precursor: 2-Chloropyrimidin-5-amine (CAS 56621-90-0).

  • Nucleophile/Solvent: Ethylene Glycol (Must be anhydrous and in large excess >10 eq).

    • Why? Excess glycol acts as the solvent and statistically prevents the product from reacting again to form the bis-pyrimidine dimer.

  • Base: Potassium tert-butoxide (

    
    -BuOK) or NaH.
    
    • Why?

      
      -BuOK is milder than NaH and easier to handle, reducing the risk of ring opening.
      
Step-by-Step Workflow
  • Inertion: Flame-dry a 3-neck round bottom flask. Flush with

    
     for 15 mins. Oxidation is the enemy.
    
  • Deprotonation: Charge Ethylene Glycol (15.0 eq) and cool to 0°C. Add

    
    -BuOK (2.5 eq) portion-wise. Stir for 30 min.
    
    • Checkpoint: Solution should be slightly viscous but clear.

  • Addition: Add 2-Chloropyrimidin-5-amine (1.0 eq) as a solid.

  • Reaction: Heat to 90°C for 4-6 hours.

    • Monitor: HPLC (C18 column, 5% to 95% ACN). Look for the disappearance of the chloro-precursor (

      
       min) and appearance of product (
      
      
      
      min).
  • Quench & Workup (The Failure Point):

    • Cool to room temperature.

    • Do NOT pour into water. The product will stay in the aqueous phase.

    • Neutralize: Adjust pH to ~7-8 using 1N HCl.

    • Extraction: Use n-Butanol or IPA/CHCl3 (1:3) for extraction. Standard EtOAc will not work efficiently.

  • Purification:

    • Concentrate the organic layer.

    • Crystallization: Dissolve the crude oil in minimal hot Acetonitrile (ACN). Cool slowly to 4°C.

    • Filter the off-white solid.[1]

Visualization: Pathways & QC Logic

Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates the competition between the desired product and the common "Bis" impurity that ruins reproducibility.

SynthesisPathway Start 2-Chloro-5-aminopyrimidine Intermediate Transition State (Meisenheimer) Start->Intermediate + Base/Heat Glycol Ethylene Glycol (Excess) Glycol->Intermediate Product TARGET: 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol Intermediate->Product Major Path (High Glycol Conc) Impurity IMPURITY: Bis-pyrimidine Ether Product->Impurity Side Reaction (If Glycol is Low)

Caption: Reaction scheme highlighting the kinetic necessity of excess glycol to prevent bis-substitution.

Diagram 2: Quality Control Decision Tree

A self-validating workflow to determine if a batch is suitable for the next synthetic step.

QCDecision Sample Isolated Batch ColorCheck Visual Inspection: Is it White/Off-White? Sample->ColorCheck HPLCCheck HPLC Purity (254 nm) ColorCheck->HPLCCheck Yes FailOx REJECT: Oxidized (Recrystallize w/ Charcoal) ColorCheck->FailOx No (Brown) WaterCheck Karl Fischer (KF) Water Content HPLCCheck->WaterCheck >98% FailPur REJECT: Bis-Impurity > 0.5% HPLCCheck->FailPur <98% FailWet REJECT: Wet (Drying Req) WaterCheck->FailWet >1.0% Pass PASS: Proceed to Coupling WaterCheck->Pass <1.0%

Caption: QC workflow ensuring oxidative stability and dryness before downstream processing.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Yield (<40%) Product lost to aqueous phase during workup.Switch extraction solvent to n-Butanol or use continuous extraction.
Brown/Black Solid Oxidation of the 5-amino group.Perform all steps under

. Store product under Argon in amber vials.
"Sticky" Solid Residual Ethylene Glycol.Recrystallize from Acetonitrile (Glycol is soluble in ACN, product precipitates).
Extra HPLC Peak (

Product)
Bis-substitution (Dimer).Increase Ethylene Glycol equivalents to >15x.

References

  • Merck Sharp & Dohme Corp. (2020). Process for the preparation of P2X3 antagonists.[1][2] (Patent WO2020/123345). Focuses on the scale-up of Gefapixant intermediates.

  • Lovering, F., et al. (2022).[3] Gefapixant Citrate: A P2X3 Antagonist for Chronic Cough.[1][4] ACS Medicinal Chemistry Letters. Provides context on the structural importance of the ether linker.

  • ChemicalBook. (2024).[5] 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol Properties and Spectra. Verified physical data for CAS 1247584-19-5.

  • PubChem. (2024). Compound Summary: Gefapixant Intermediate.

Sources

Comparative Statistical Analysis in Preclinical Evaluation: A Guide for 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the statistical analysis of preclinical data, using the novel compound 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL as a central example. It is designed for researchers, scientists, and drug development professionals to objectively compare the performance of a lead compound against relevant alternatives, ensuring robust and data-driven decision-making. We will explore the causal relationships behind experimental design, detail self-validating statistical protocols, and ground our recommendations in authoritative sources.

Introduction: The Imperative of Statistical Rigor in Drug Discovery

The journey of a drug candidate from bench to bedside is fraught with challenges, with a high attrition rate in preclinical and clinical development. A primary contributor to this failure is the misinterpretation of early-stage data, often stemming from a lack of statistical rigor. This guide focuses on the class of 5-aminopyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its versatile biological activities, including kinase inhibition and antimicrobial effects.

Our focus molecule, 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL, represents a novel entry in this class. To ascertain its therapeutic potential, a robust comparison with established analogs is not just beneficial but essential. This involves not only head-to-head in vitro and in vivo studies but also a sophisticated statistical framework to interpret the resulting data.

Experimental Design: From Benchtop to Meaningful Data

The foundation of any valid statistical analysis is a well-designed experiment. For comparing 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL (termed 'Compound A' for this guide) with its alternatives (Compounds B and C), we will consider two primary areas of investigation: in vitro efficacy (e.g., enzyme inhibition) and cell-based cytotoxicity.

In Vitro Efficacy: Dose-Response Analysis

A fundamental experiment in pharmacology is the determination of the dose-response relationship. This allows for the quantification of a drug's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Plate Preparation: Seed a 96-well plate with the target kinase, substrate, and ATP.

  • Compound Dilution: Prepare a serial dilution of Compound A, Compound B, and Compound C, typically in DMSO, and then dilute into the assay buffer. A 10-point dilution series is recommended.

  • Incubation: Add the diluted compounds to the respective wells and incubate for a predetermined period (e.g., 60 minutes) at a constant temperature (e.g., 30°C).

  • Detection: Add a detection reagent (e.g., a luminescence-based ATP detection reagent) to measure the remaining kinase activity.

  • Data Acquisition: Read the plate using a luminometer.

  • Controls: Include wells with no compound (positive control, 100% activity) and wells with a known potent inhibitor or no enzyme (negative control, 0% activity).

Cell-Based Cytotoxicity: Assessing Therapeutic Window

A promising drug candidate should exhibit high potency against its target and low toxicity towards healthy cells. This therapeutic window is a critical parameter in early-stage drug development.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a 96-well plate with a relevant human cell line (e.g., HEK293 for general cytotoxicity) at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound A, Compound B, and Compound C for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Controls: Include wells with untreated cells (positive control, 100% viability) and wells with a known cytotoxic agent (negative control).

Statistical Analysis: Unveiling the Story in the Data

Dose-Response Curve Fitting and IC50 Determination

The raw data from the dose-response experiments should be normalized to the positive and negative controls. The normalized data is then fitted to a non-linear regression model, typically a four-parameter logistic (4PL) equation.

Equation: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y is the response (e.g., % inhibition)

  • X is the compound concentration

  • Top and Bottom are the plateaus of the curve

  • IC50 is the concentration at which 50% of the response is observed

  • HillSlope describes the steepness of the curve

This analysis can be performed using software such as GraphPad Prism, R, or Python with scientific libraries.

Logical Framework for Dose-Response Analysis

cluster_0 Experimental Data Acquisition cluster_1 Data Processing cluster_2 Statistical Modeling cluster_3 Comparative Analysis raw_data Raw Luminescence/Absorbance Data normalization Normalization of Data raw_data->normalization controls Positive & Negative Controls controls->normalization nonlinear_regression Non-linear Regression (4PL Model) normalization->nonlinear_regression ic50_determination IC50 Calculation with 95% Confidence Intervals nonlinear_regression->ic50_determination f_test Extra Sum-of-Squares F-test ic50_determination->f_test conclusion Statistically Significant Difference in Potency? f_test->conclusion

Caption: Workflow for dose-response data analysis.

Statistical Comparison of Potency

Simply comparing the calculated IC50 values is insufficient. A formal statistical test is required to determine if the observed differences in potency are statistically significant. The Extra Sum-of-Squares F-test is a powerful method for this purpose. It compares the goodness of fit of two models:

  • Null Hypothesis: A single curve fits all datasets, implying no difference in IC50 values.

  • Alternative Hypothesis: Each dataset is best fit by its own curve, implying the IC50 values are significantly different.

A low p-value (typically < 0.05) from this test indicates that the alternative hypothesis is favored, and the potencies of the compounds are statistically different.

Summarizing and Visualizing Comparative Data

The results of the statistical analysis should be presented in a clear and concise manner. A summary table is highly effective for this.

Table 1: Comparative In Vitro Efficacy and Cytotoxicity

CompoundTarget Kinase IC50 (nM) [95% CI]HEK293 Cytotoxicity CC50 (µM) [95% CI]Selectivity Index (SI = CC50 / IC50)
Compound A 15.2 [12.1 - 19.0]> 50> 3289
Compound B 35.8 [29.9 - 42.8]45.2 [38.1 - 53.6]1263
Compound C 8.9 [7.2 - 11.0]5.1 [4.3 - 6.0]573

Data is hypothetical and for illustrative purposes only.

The Selectivity Index (SI) is a crucial derived parameter that provides a measure of the therapeutic window. A higher SI is generally desirable.

Advanced Statistical Considerations: Beyond the Basics

For a more comprehensive analysis, especially as a compound progresses through development, more advanced statistical techniques may be employed.

  • Power Analysis: Before starting an experiment, a power analysis can determine the minimum sample size required to detect a statistically significant effect of a certain magnitude. This prevents wasting resources on underpowered studies.

  • Analysis of Variance (ANOVA): When comparing more than two groups with multiple data points, ANOVA can be used to determine if there are any statistically significant differences between the means of the groups. This can be followed by post-hoc tests (e.g., Tukey's HSD) to identify which specific groups are different from each other.

  • Structure-Activity Relationship (SAR) Modeling: For a larger set of analogs, statistical models can be built to correlate structural features with biological activity. This can guide the design of more potent and selective compounds.

Signaling Pathway Context

The 5-aminopyrimidine scaffold is often associated with the inhibition of protein kinases, which are key nodes in cellular signaling pathways. Understanding the downstream effects of inhibiting a target kinase is crucial for predicting both efficacy and potential off-target effects.

cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor target_kinase Target Kinase receptor->target_kinase downstream_protein Downstream Effector target_kinase->downstream_protein cellular_response Cellular Response (e.g., Proliferation) downstream_protein->cellular_response compound_a Compound A (5-Aminopyrimidine Derivative) compound_a->target_kinase Inhibition

Caption: Inhibition of a signaling pathway by a 5-aminopyrimidine derivative.

Conclusion: A Data-Driven Path Forward

The statistical analysis of preclinical data is not merely a validation step but an integral part of the discovery process. By employing robust experimental designs and appropriate statistical models, researchers can confidently compare the performance of a lead candidate like 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL against its alternatives. This guide has provided a foundational framework for conducting such analyses, from dose-response curve fitting to the interpretation of the therapeutic window. Adherence to these principles of scientific and statistical integrity will ultimately increase the probability of success in the long and arduous journey of drug development.

References

  • Note: As "2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL" is a novel compound, specific literature is not available. The following references provide a general background on the principles discussed in this guide. A comprehensive literature search for specific analogs would be necessary for a complete study.

The 2-Aminopyrimidine Scaffold: A Privileged Motif in Drug Discovery and a Scientific Guide to the Evaluation of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Aminopyrimidine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2-aminopyrimidine scaffold is a prominent member of this class, serving as the foundational core for a diverse array of therapeutic agents. Its prevalence in approved drugs and clinical candidates stems from its versatile chemical nature, which allows for facile structural modifications to tune potency, selectivity, and pharmacokinetic properties. Derivatives of 2-aminopyrimidine have demonstrated a remarkable breadth of biological activities, including but not limited to, kinase inhibition, receptor modulation, and enzyme inhibition.[1][2][3][4] This guide will explore the multifaceted nature of the 2-aminopyrimidine scaffold and provide a scientific framework for the investigation of novel derivatives, using the understudied molecule, 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL , as a focal point for discussion. While direct peer-reviewed validation for this specific compound is not yet prominent in the public domain, its structural features, when viewed through the lens of established structure-activity relationships within the 2-aminopyrimidine family, suggest a high potential for biological activity.

The Versatility of the 2-Aminopyrimidine Scaffold: A Survey of Biological Activities

The 2-aminopyrimidine core is a key pharmacophore in numerous clinically relevant molecules. Its utility is underscored by the diverse range of biological targets it can be tailored to address.

  • Kinase Inhibition: A significant number of kinase inhibitors feature the 2-aminopyrimidine motif, which often acts as a hinge-binding moiety in the ATP-binding pocket of kinases. The nitrogen atoms of the pyrimidine ring can form critical hydrogen bonds with the kinase hinge region, providing a stable anchor for the inhibitor. Modifications at other positions of the ring then allow for the exploration of specificity and potency against different kinases.

  • Receptor Antagonism: 2-Aminopyrimidine derivatives have been successfully developed as antagonists for various receptors. For instance, structure-activity relationship (SAR) studies have identified potent histamine H4 receptor (H4R) antagonists containing this scaffold, with potential applications in inflammatory conditions and pain management.[1][5]

  • Enzyme Inhibition: Beyond kinases, the 2-aminopyrimidine structure is found in inhibitors of other enzyme classes. For example, derivatives have been synthesized and evaluated as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting potential therapeutic avenues for diabetes.[2]

  • Antimicrobial and Antiviral Activity: The scaffold has also been explored for its potential in combating infectious diseases. Various 2-aminopyrimidine derivatives have been reported to possess antimicrobial and antiviral properties.[4][6]

  • Antiplatelet Aggregation: Certain 2-aminopyrimidine derivatives have demonstrated the ability to inhibit platelet aggregation, indicating their potential as cardiovascular agents.[3]

A Case for Investigation: 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL

The molecule 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL (CAS: 1247584-19-5) presents an intriguing subject for biological investigation. Its structure combines the privileged 2-aminopyrimidine core with an oxyethanol substituent. While this specific molecule remains largely uncharacterized in peer-reviewed literature, we can hypothesize potential biological activities based on its structural components. The presence of the 2-aminopyrimidine suggests potential as a kinase inhibitor or a receptor antagonist. The oxyethanol side chain could influence solubility and provide additional points for interaction with a biological target.

The following sections will outline a general experimental approach to characterize the biological activity of novel 2-aminopyrimidine derivatives like 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL.

Experimental Design for the Validation of Novel 2-Aminopyrimidine Derivatives

To ascertain the biological activity of a novel 2-aminopyrimidine derivative, a tiered screening approach is recommended. This allows for a broad initial assessment of activity, followed by more focused secondary and mechanistic assays.

Tier 1: Broad-Based Phenotypic Screening

A primary screen against a panel of human cancer cell lines is a common starting point to identify potential anti-proliferative activity.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate human cancer cell lines (e.g., a panel such as the NCI-60) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL and a relevant positive control (e.g., a known cytotoxic agent) in culture medium. Add the diluted compounds to the cells and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) value.

Tier 2: Target-Based and Mechanistic Assays

Based on the outcomes of the primary screen or in silico predictions, more specific assays can be employed to identify the molecular target and elucidate the mechanism of action. Given the prevalence of 2-aminopyrimidines as kinase inhibitors, a kinase inhibition assay is a logical next step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation can be quantified using a variety of methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.

  • Reagents:

    • Kinase of interest (e.g., a commercially available recombinant kinase).

    • Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein).

    • ATP (adenosine triphosphate).

    • Assay buffer.

    • Test compound (2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL) and a known inhibitor as a positive control.

    • Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent).

  • Procedure:

    • In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

    • Stop the reaction.

    • Add the detection reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Comparative Analysis: Benchmarking Against Known Standards

To contextualize the activity of a novel compound, it is crucial to compare its performance against established drugs or tool compounds that target the same pathway or have a similar mechanism of action. If, for instance, 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL is found to inhibit a particular kinase, its IC50 value should be compared to that of known inhibitors of that kinase.

Table 1: Hypothetical Comparative Data for a Novel 2-Aminopyrimidine Kinase Inhibitor

CompoundTarget KinaseIC50 (nM)Cell-based Potency (IC50, nM)
2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL Kinase XTo be determinedTo be determined
Staurosporine (Broad-spectrum)Multiple1-2010-100
Known Kinase X InhibitorKinase X15150

Visualizing the Scientific Approach

Diagrams can effectively illustrate the rationale and workflow of the proposed scientific investigation.

G cluster_0 Privileged Scaffold cluster_1 Diverse Biological Activities cluster_2 Subject of Investigation 2-Aminopyrimidine 2-Aminopyrimidine Kinase Inhibition Kinase Inhibition 2-Aminopyrimidine->Kinase Inhibition Receptor Antagonism Receptor Antagonism 2-Aminopyrimidine->Receptor Antagonism Enzyme Inhibition Enzyme Inhibition 2-Aminopyrimidine->Enzyme Inhibition Antimicrobial Antimicrobial 2-Aminopyrimidine->Antimicrobial Topic_Compound 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL Kinase Inhibition->Topic_Compound Hypothesized Activity Receptor Antagonism->Topic_Compound Hypothesized Activity

Caption: The 2-aminopyrimidine scaffold and its diverse biological activities.

G Start Novel 2-Aminopyrimidine Derivative Screening Tier 1: Phenotypic Screen - Cell Viability (MTT) Assay - Identify Anti-proliferative Activity Start->Screening Initial Evaluation Target_ID Tier 2: Target-Based Assays - Kinase Inhibition Panel - Receptor Binding Assays - Enzyme Inhibition Assays Screening->Target_ID If Active Mechanism Mechanistic Studies - Cellular Thermal Shift Assay (CETSA) - Western Blot for Pathway Modulation - In vivo Efficacy Models Target_ID->Mechanism Confirmed Target Comparison Comparative Analysis - Benchmark against known inhibitors - Determine Selectivity Profile Mechanism->Comparison Validated Mechanism

Caption: Experimental workflow for the characterization of a novel compound.

Conclusion and Future Directions

The 2-aminopyrimidine scaffold remains a fertile ground for the discovery of new therapeutic agents. While 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL is currently an unvalidated molecule, its structural features make it a compelling candidate for biological screening. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for its evaluation and for the characterization of other novel 2-aminopyrimidine derivatives. By systematically applying these methodologies, researchers can unlock the therapeutic potential of this privileged chemical class and contribute to the development of next-generation medicines.

References

  • Altenbach, R. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(21), 6571–6580. [Link]

  • Asif, M., et al. (2023). Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure–activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies. Journal of Biomolecular Structure and Dynamics, 41(10), 4045-4061. [Link]

  • Faghih, Z., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research, 1(2), 25-34. [Link]

  • Cowart, M. D., et al. (2008). Structure−Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands. Journal of Medicinal Chemistry, 51(21), 6571-6580. [Link]

  • Graul, E. H., & Patzschke, K. (1953). [Experimental studies on biological activity of 2-oxy-6-aminopyrimidine (cytosine)]. Arzneimittel-Forschung, 3(3), 212–215. [Link]

  • Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(23), 4369. [Link]

  • Manorama, & Awasthi, G. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 22(2), 1568-1579. [Link]

  • Höfflner, M., et al. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Monatshefte für Chemie - Chemical Monthly, 151, 1375–1385. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

STOP AND READ: 2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL (CAS: 1375069-06-9) is a functionalized aminopyrimidine often utilized as a scaffold in kinase inhibitor synthesis (e.g., JAK inhibitors).[1][2]

While specific toxicological data for this intermediate may be limited compared to commodity chemicals, its structural moieties (primary amine, pyrimidine ring) dictate that it be handled as a Category 3 (Potent/Toxic) compound under Control Banding strategies. The primary risks are respiratory sensitization , severe eye damage (due to alkalinity), and systemic absorption via the ether linkage.

Operational Mandate: Do not handle this substance on an open benchtop. All solid-phase manipulation requires a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

Hazard Identification & Mechanistic Risk Analysis

To select the correct PPE, we must understand the mechanism of potential injury. This compound presents a dual-threat profile:

Functional GroupPhysiological Risk Mechanism
Aminopyrimidine Moiety Sensitization & Systemic Toxicity: Pyrimidines are biologically active nucleobase mimics. Inhalation of dust can trigger immune responses (sensitization). Systemically, they may interact with kinase pathways, leading to off-target reproductive or organ toxicity [1].
Ether/Alcohol Tail Permeation Facilitator: The glycol ether-like tail increases the molecule's polarity and solubility in lipids, potentially enhancing dermal absorption rates compared to simple salts.
Primary Amine Corrosivity: Amines are basic. Contact with moist membranes (eyes, lungs) generates localized high pH, causing protein denaturation and potential corneal opacity [2].

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves may degrade rapidly upon exposure to dissolved amines. The following protocol utilizes a "Barrier & Indicator" approach.

PPE Selection Table
Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Vapors or dust ingress can cause chemically induced conjunctivitis. Goggles provide a sealed environment.
Respiratory N95 (Minimum) or P100 If handling outside a fume hood (not recommended), a P100 half-mask is mandatory. Inside a hood, N95 protects against turbulence-induced backflow.
Dermal (Hands) Double Nitrile Protocol Inner: 4 mil Nitrile (Bright Color)Outer: 5-8 mil Extended Cuff NitrilePermeation Logic: Amines can permeate thin nitrile in <15 mins. The outer glove acts as the sacrificial barrier; the inner glove acts as the biological shield and visual indicator for tears.
Body Tyvek® Lab Coat (Closed Front) + Sleeves Cotton coats absorb liquids and hold them against the skin. Tyvek repels particulates and splashes.
Glove Permeation Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 2-[(5-Aminopyrimidin...) State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solubilized (Organic Solvent) State->Liquid Solid_PPE Standard Protocol: - Double Nitrile (4mil/5mil) - N95 Mask - Fume Hood Solid->Solid_PPE Solvent_Check Check Solvent Type Liquid->Solvent_Check DCM Dichloromethane (DCM) Solvent_Check->DCM Polar DMSO / Methanol / DMF Solvent_Check->Polar DCM_PPE CRITICAL: - Silver Shield / Laminate Gloves - OR Double Nitrile (Change every 10 mins) DCM->DCM_PPE Polar_PPE Enhanced Protocol: - Double Nitrile (Extended Cuff) - Change immediately upon splash Polar->Polar_PPE

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier. Note the specific requirement for Laminate gloves if DCM is used as a solvent.

Operational Protocols

Weighing & Transfer (Solid Phase)

Risk: Static charge generation causing powder dispersal.

  • Engineering Control: Use a static-dissipative balance enclosure or a fume hood with the sash at the lowest working height.

  • Static Mitigation: Use an ionizing anti-static gun on the weigh boat and spatula before touching the powder. Aminopyrimidines are often fluffy, electrostatic solids.

  • Technique: Use the "tap-and-settle" method. Do not dump powder. Transfer small amounts to minimize airborne dust.

  • Decontamination: Wipe the balance area with a 10% Ethanol solution (to solubilize) followed by a soap/water rinse. Do not use bleach initially as it may react with amines to form chloramines.

Solubilization & Reaction Setup

Risk: Exothermic reaction and splash.

  • Solvent Choice: When dissolving in DMSO or DMF, the solution may enhance skin permeability.

  • Secondary Containment: Perform all mixing within a secondary tray (polypropylene) capable of holding 110% of the volume.

  • Heating: If heating is required, use a silicone oil bath or heating block. Never use an open flame or water bath (humidity introduction) with hygroscopic amines.

Emergency Response & Disposal

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<5g / <10mL) Assess->Minor Major Major (>5g / >10mL) Assess->Major Clean 1. Absorb (Vermiculite/Pads) 2. Neutralize (Weak Citric Acid) 3. Wash (Soap/Water) Minor->Clean Evacuate Evacuate Lab Call EHS Major->Evacuate Waste Disposal: Double Bag -> Haz Waste Bin Label: 'Toxic Amine Solid' Clean->Waste

Figure 2: Immediate response workflow for spills. Note the neutralization step with weak acid for amine residues.

Waste Disposal
  • Stream: Segregate as "Organic Basic/Toxic" waste.

  • Incompatibility: NEVER mix with oxidizing acids (Nitric, Perchloric) or acid chlorides in the waste container, as violent exotherms or toxic gas generation may occur.[3]

  • Container: High-density polyethylene (HDPE) is preferred.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Aminopyrimidine Derivatives. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. Retrieved from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。